2-(Benzo[d]oxazol-5-yl)acetic acid
Description
Structure
2D Structure
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9(12)4-6-1-2-8-7(3-6)10-5-13-8/h1-3,5H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSRDBFTKHVMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363024 | |
| Record name | 2-(Benzo[d]oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153810-37-8 | |
| Record name | 2-(Benzo[d]oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2-(Benzo[d]oxazol-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Benzo[d]oxazol-5-yl)acetic acid and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological activities of this compound. The document details its physicochemical characteristics, outlines established experimental protocols for its synthesis and biological evaluation, and explores its potential as a therapeutic agent, particularly as an anticancer agent and heparanase inhibitor. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams to facilitate understanding.
Core Chemical Properties
This compound is a stable solid compound under standard conditions. Its core structure consists of a benzoxazole ring system with an acetic acid moiety attached at the 5-position.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 153810-37-8 | [1] |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | 123 °C (for isomer 2-(Benzo[d]isoxazol-3-yl)acetic acid) | [2] |
| Boiling Point | 377.3±17.0 °C (Predicted for isomer) | [2] |
| Solubility | Soluble in Methanol (for isomer) | [2] |
| pKa | ~4-5 (Estimated for carboxylic acid group) | [3] |
Synthesis and Characterization
The synthesis of this compound derivatives typically involves a multi-step process, starting from substituted phenols and aldehydes.
General Synthesis Workflow
A common method for synthesizing the 2-arylbenzoxazole-5-acetic acid scaffold is through the oxidative coupling of a substituted benzaldehyde with an aminophenol derivative, followed by hydrolysis.[4][5]
Caption: General synthetic route for 2-arylbenzoxazole-5-acetic acid derivatives.
Experimental Protocol: Synthesis of 2-Arylbenzoxazole-5-acetic acid Derivatives[5]
This protocol is adapted from the synthesis of 2-aryl derivatives, which establishes the core benzoxazole-5-acetic acid scaffold.
-
Ester Formation: An equimolar amount of methyl 3-amino-4-hydroxyphenylacetate is added to a solution of a suitably substituted benzaldehyde in absolute ethanol. The solution is heated under reflux for approximately 4 hours.
-
Solvent Removal: The ethanol is evaporated under reduced pressure to yield a thick product.
-
Cyclization: The resulting product is dissolved in hot glacial acetic acid. A suitable amount of lead tetraacetate is added to the solution.
-
Precipitation and Filtration: The mixture is allowed to cool to room temperature, which yields a solid precipitate. This intermediate (the methyl ester) is collected by filtration.
-
Hydrolysis: The collected methyl ester is then subjected to hydrolysis, for example, by reacting with a 90% NaOH solution in a mixture of ethanol and water at room temperature for 3 hours, to yield the final carboxylic acid product.[5]
-
Purification: The final product is purified using standard techniques such as recrystallization.
Characterization
The structure and purity of synthesized compounds are typically confirmed using a combination of spectroscopic and analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure. For example, in a related derivative, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the methylene protons of the acetic acid group at δ 3.74 ppm and the aromatic protons at their respective chemical shifts.[4]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[4]
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Biological Activity and Applications
Derivatives of this compound have shown promising biological activities, positioning them as valuable scaffolds in drug discovery.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of 2-arylbenzoxazole-5-acetic acid derivatives against various cancer cell lines, including breast cancer (MCF-7) and human colon cancer (HCT-116).[4] The presence of the acetic acid group at the 5-position of the benzoxazole ring has been shown to enhance cytotoxic activity.[4][5]
Heparanase Inhibition
A novel series of benzoxazol-5-yl acetic acid derivatives have been identified as potent inhibitors of heparanase, an enzyme critically involved in cancer metastasis and angiogenesis.[6] Certain derivatives exhibit IC₅₀ values of approximately 200 nM against heparanase and show anti-angiogenic properties, making them attractive candidates for in vivo studies.[6]
Heparanase Signaling Pathway and Inhibition
Heparanase plays a crucial role in cancer progression by degrading heparan sulfate, a key component of the extracellular matrix (ECM). This degradation releases various growth factors (e.g., VEGF, FGF) stored in the ECM, which then promote angiogenesis and tumor cell proliferation.[7][8] Heparanase inhibitors, such as derivatives of this compound, block this process.
References
- 1. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 2. chembk.com [chembk.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heparanase: from basic research to therapeutic applications in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
An In-Depth Technical Guide to 2-(Benzo[d]oxazol-5-yl)acetic acid (CAS 153810-37-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzo[d]oxazol-5-yl)acetic acid, with the CAS number 153810-37-8, is a heterocyclic compound belonging to the benzoxazole class of molecules.[1][2][3] The benzoxazole scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound and its derivatives, with a focus on their potential as therapeutic agents.
Physicochemical Properties
A summary of the available and predicted physicochemical properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 153810-37-8 | [1][2][3] |
| Molecular Formula | C₉H₇NO₃ | [3][4] |
| Molecular Weight | 177.16 g/mol | [3][4] |
| Synonyms | (1,3-Benzoxazol-5-yl)acetic acid, 5-(Carboxymethyl)-1,3-benzoxazole, 2-(Benzo[d]oxazol-5-yl)ethanoic acid | [1] |
| Purity | ≥95% | [1] |
| Physical Form | Solid | Inferred from supplier data |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1] |
Synthesis of 2-Arylbenzoxazole-5-acetic Acid Derivatives
Experimental Protocol: Synthesis of 2-Arylbenzoxazole-5-acetic Acids[5]
This protocol describes a two-step synthesis involving the formation of a methyl ester intermediate followed by hydrolysis.
Step 1: Synthesis of Methyl 2-Arylbenzoxazole-5-acetate
-
To a solution of a suitably substituted benzaldehyde (1 mmol) in absolute ethanol, add an equimolar amount of methyl 3-amino-4-hydroxyphenylacetate (1 mmol).
-
Heat the resulting solution under reflux for approximately 4 hours.
-
Evaporate the ethanol to obtain a thick product.
-
Dissolve the product in hot glacial acetic acid.
-
Add a suitable amount of lead tetraacetate and allow the mixture to cool to room temperature.
-
Collect the resulting solid precipitate by filtration.
Step 2: Hydrolysis to 2-Arylbenzoxazole-5-acetic Acid
-
The methyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid. A typical method involves treatment with a base such as sodium hydroxide in a mixture of ethanol and water, followed by acidification.
Synthesis Workflow
References
- 1. 153810-37-8 Cas No. | (1,3-Benzoxazol-5-yl)acetic acid | Apollo [store.apolloscientific.co.uk]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. 153810-37-8 | acide 2-(benzo[d]oxazol-5-yl)acétique | this compound - Capot Chimique [capotchem.com]
- 4. 153810-37-8 | Ácido 2-(benzo[d]oxazol-5-il)acético | this compound - Capot Químico [capotchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
2-(Benzo[d]oxazol-5-yl)acetic acid molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical data for 2-(Benzo[d]oxazol-5-yl)acetic acid. It includes a detailed, adapted experimental protocol for its synthesis and a summary of its potential biological significance, particularly in the context of anticancer research.
Core Molecular Information
This compound is a heterocyclic compound featuring a benzoxazole core functionalized with an acetic acid group. This structure is of interest in medicinal chemistry due to the established biological activities of the benzoxazole scaffold.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for experimental design, characterization, and computational modeling.
| Property | Data |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| CAS Number | 153810-37-8 |
| Canonical SMILES | C1=CC2=C(C=C1CC(=O)O)NC=O2 |
| Predicted Melting Point | 123 °C |
| Physical Form | Solid (predicted) |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process involving the formation of a methyl ester precursor followed by hydrolysis. The following protocol is adapted from established methods for the synthesis of 2-arylbenzoxazole-5-acetic acid derivatives.
Experimental Workflow for Synthesis
Technical Guide: Spectroscopic and Biological Profile of 2-(Benzo[d]oxazol-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of 2-(Benzo[d]oxazol-5-yl)acetic acid (CAS No. 153810-37-8). Due to the limited availability of experimentally derived public data, this guide combines reported information for structurally similar compounds with predicted spectroscopic data to offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Spectroscopic Data
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | δ (ppm): ~12.5 (s, 1H, -COOH), ~8.1 (s, 1H, H-2), ~7.7 (s, 1H, H-4), ~7.6 (d, 1H, H-7), ~7.4 (d, 1H, H-6), ~3.7 (s, 2H, -CH₂) |
| ¹³C NMR | δ (ppm): ~172.0 (-COOH), ~152.0 (C-2), ~150.0 (C-7a), ~142.0 (C-3a), ~130.0 (C-5), ~126.0 (C-6), ~121.0 (C-4), ~111.0 (C-7), ~40.0 (-CH₂) |
| IR (Infrared) | ν (cm⁻¹): ~3000-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1600, 1480 (C=C stretch, aromatic), ~1550 (N=C stretch, oxazole), ~1250 (C-O stretch) |
| MS (Mass Spec.) | Molecular Ion [M]⁺: m/z 177.04. Key Fragments: m/z 133 ([M-COOH]⁺), m/z 105, m/z 77 |
Disclaimer: The data presented in Table 1 is predicted and should be confirmed with experimental analysis.
Experimental Protocols
General Synthesis of 2-(Benzoxazol-5-yl)acetic Acids
A specific, detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a general and widely applicable method for the synthesis of 2-substituted benzoxazole acetic acid derivatives involves the oxidative coupling of a substituted 3-amino-4-hydroxyphenylacetate with an appropriate aldehyde.[1] This can be followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Below is a generalized workflow for the synthesis of this compound.
Caption: Generalized synthetic workflow for this compound.
Detailed Methodology (Hypothetical):
-
Oxidative Cyclization: To a solution of methyl 3-amino-4-hydroxyphenylacetate in a suitable solvent such as ethanol, an equimolar amount of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) is added. The mixture is heated, and an oxidizing agent (e.g., lead tetraacetate) is introduced to facilitate the cyclization to form the benzoxazole ring. The reaction progress is monitored by thin-layer chromatography. Upon completion, the crude methyl 2-(benzo[d]oxazol-5-yl)acetate is isolated.
-
Ester Hydrolysis: The crude ester is then subjected to hydrolysis, typically using a base such as sodium hydroxide in a mixture of water and an alcohol. The reaction mixture is heated to drive the conversion of the ester to the corresponding carboxylate salt.
-
Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.
Spectroscopic Analysis Protocol
Standard analytical techniques would be employed to characterize the synthesized compound:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Infrared Spectroscopy: An FT-IR spectrum would be recorded using a KBr pellet or as a thin film on a salt plate to identify the key functional groups.
-
Mass Spectrometry: Mass spectral data would be obtained using techniques such as electrospray ionization (ESI) or electron impact (EI) to determine the molecular weight and fragmentation pattern.
Biological Context and Signaling Pathways
While the specific biological activities of this compound are not extensively studied, derivatives of benzoxazol-5-yl acetic acid have been identified as inhibitors of heparanase. Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface. Upregulation of heparanase is associated with cancer progression, inflammation, and angiogenesis.
Inhibition of heparanase by compounds like this compound derivatives can disrupt these pathological processes. The following diagram illustrates the potential mechanism of action of a heparanase inhibitor.
Caption: Inhibition of heparanase by a benzoxazole derivative can block ECM degradation and growth factor release.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is necessary to validate the predicted data and to fully elucidate the biological activities and therapeutic potential of this compound.
References
Biological activity of benzoxazole derivatives
An In-depth Technical Guide to the Biological Activity of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoxazole and its derivatives represent a crucial class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] This is attributed to their structural similarity to naturally occurring nucleic acid bases, which facilitates interaction with biological macromolecules.[1][3] These synthetic compounds exhibit a diverse range of therapeutic potentials, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3][4] This technical guide provides a comprehensive overview of the major biological activities of benzoxazole derivatives, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows. The aim is to furnish researchers and drug development professionals with a thorough resource to support further investigation and development of benzoxazole-based therapeutic agents.
Introduction
Benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[4] Its molecular formula is C₇H₅NO.[4] This core structure, known as a benzoxazole nucleus, serves as a versatile scaffold in the synthesis of novel compounds with significant therapeutic potential.[3] Modifications to the benzoxazole ring system have led to the development of numerous derivatives with enhanced and varied biological activities.[4] The broad utility of these compounds stems from their ability to act as isosteres of natural biomolecules, enabling them to interact with various enzymes and receptors within living systems.[3][5] Researchers have successfully synthesized and evaluated a multitude of benzoxazole derivatives, demonstrating their efficacy in various therapeutic areas, making them a focal point in modern drug discovery.[6][7]
Major Biological Activities of Benzoxazole Derivatives
The therapeutic versatility of benzoxazole derivatives is extensive. Numerous studies have documented their efficacy across several key areas of pharmacology.
Anticancer Activity
Benzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and anti-proliferative effects against a variety of human cancer cell lines.[8][9] Their mechanisms of action often involve the inhibition of critical enzymes in cancer progression, such as tyrosine kinases, and the induction of apoptosis.[10][11]
Several novel series of benzoxazole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth. For instance, certain derivatives have shown significant activity against breast (MCF-7), liver (HepG2), colon (HT-29), and lung (A549) cancer cell lines.[2][10][12] A notable mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[10][11]
Table 1: Anticancer Activity of Selected Benzoxazole Derivatives (IC₅₀ values)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 12l | HepG2 (Liver) | 10.50 | [10] |
| MCF-7 (Breast) | 15.21 | [10] | |
| 12d | HepG2 (Liver) | 23.61 | [10] |
| MCF-7 (Breast) | 44.09 | [10] | |
| 12f | HepG2 (Liver) | 36.96 | [10] |
| MCF-7 (Breast) | 22.54 | [10] | |
| 3m & 3n | Various | Displayed very attractive anticancer effects | [13] |
| 3g | IL-6 Inhibition | 5.09 ± 0.88 | [14] |
| 3d | IL-6 Inhibition | 5.43 ± 0.51 |[14] |
Antimicrobial Activity
Benzoxazole derivatives possess a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][16] This makes them valuable candidates for the development of new antibiotics to combat the rise of multidrug-resistant pathogens.[5][16]
Studies have demonstrated the efficacy of these compounds against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and the fungus Candida albicans.[15][16] The antimicrobial action is often linked to the inhibition of essential microbial enzymes, such as DNA gyrase.[16]
Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives (MIC values)
| Compound(s) | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| B7 & B11 | P. aeruginosa (isolate) | 16 | [17] |
| Various | E. faecalis (isolate) | 64 | [17] |
| Various | General Range | 64 to >512 | [17] |
| Compounds 21 & 18 | E. coli | Potent at 25 |[16] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Benzoxazole derivatives have been identified as potent anti-inflammatory agents.[14][18] Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen and flunoxaprofen feature a benzoxazole core structure.[15]
The mechanism of action for their anti-inflammatory effects can involve the inhibition of key proteins in the inflammatory cascade. For example, some derivatives act as inhibitors of Myeloid Differentiation Protein 2 (MD2), which is an essential adaptor protein for Toll-like receptor 4 (TLR4) that senses lipopolysaccharides (LPS) and triggers inflammatory responses.[14]
Table 3: Anti-inflammatory Activity of Selected Benzoxazole Derivatives
| Compound | Target/Model | IC₅₀ (µM) / Effect | Reference |
|---|---|---|---|
| 3g | IL-6 Inhibition | 5.09 ± 0.88 | [14] |
| 3d | IL-6 Inhibition | 5.43 ± 0.51 | [14] |
| 3c | IL-6 Inhibition | 10.14 ± 0.08 | [14] |
| SH1-SH3, SH6-SH8 | Carrageenan-induced paw edema | Significant reduction in inflammation |[19] |
Antiviral Activity
The search for novel antiviral agents is a global health priority. Benzoxazole derivatives have shown promise in this area, demonstrating activity against various viruses.[20] For instance, novel flavonol derivatives incorporating a benzoxazole moiety have been synthesized and tested for their activity against the Tobacco Mosaic Virus (TMV), a model for plant viruses.[21]
Table 4: Antiviral Activity of Selected Benzoxazole Derivatives against TMV
| Compound | Activity Type | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| X17 | Curative Activity | 127.6 | [21] |
| Protective Activity | 101.2 | [21] | |
| Ningnanmycin (Control) | Curative Activity | 320.0 | [21] |
| | Protective Activity | 234.6 |[21] |
Other Biological Activities
The pharmacological profile of benzoxazole derivatives extends to other areas:
-
Antidiabetic Activity: Certain derivatives have been evaluated for their antihyperglycaemic effects in alloxan-induced diabetic rats, with some compounds showing significant activity.[22] The mechanism may involve the inhibition of enzymes like α-amylase and α-glucosidase.[23][24]
-
Antioxidant Activity: Many benzoxazole derivatives have been screened for their ability to scavenge free radicals, indicating potential applications in diseases associated with oxidative stress.[18][23]
-
Analgesic and Anticonvulsant Activity: Studies have also reported on the analgesic and anticonvulsant properties of specific benzoxazole compounds.[3][4][15]
Mechanism of Action & Signaling Pathways
Understanding the molecular mechanisms by which benzoxazole derivatives exert their effects is crucial for rational drug design.
Inhibition of VEGFR-2 Signaling
A key anticancer mechanism for some benzoxazole derivatives is the inhibition of the VEGFR-2 signaling pathway.[10][11] This pathway is critical for angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 kinase, these compounds prevent its activation and downstream signaling.
Caption: VEGFR-2 signaling pathway inhibition by benzoxazole derivatives.
Induction of Apoptosis
In addition to inhibiting growth signals, many anticancer benzoxazole derivatives actively induce programmed cell death, or apoptosis. One study found that a potent derivative arrested the cell cycle and significantly increased apoptosis in HepG2 cells.[10] This was achieved by modulating the expression of key apoptosis-regulating proteins, leading to an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2, ultimately activating the caspase cascade.[10]
Caption: Apoptosis induction pathway modulated by benzoxazole derivatives.
Experimental Protocols
General Synthesis of 2-Substituted Benzoxazoles
A common and effective method for synthesizing the benzoxazole scaffold involves the condensation reaction between an o-aminophenol and a carboxylic acid or its derivative (like an aldehyde or acyl halide), often facilitated by a catalyst or dehydrating agent such as polyphosphoric acid (PPA).
Caption: General workflow for the synthesis of benzoxazole derivatives.
Protocol: MTT Assay for In-Vitro Antiproliferative Activity
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen anticancer compounds.[10]
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a density of approximately 5x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the benzoxazole derivatives (e.g., ranging from 0.01 to 100 µM) and incubated for a specified period (typically 48-72 hours). A control group is treated with the vehicle (e.g., DMSO) only.
-
MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Protocol: Agar Diffusion Method for Antimicrobial Screening
This method is used to assess the antimicrobial activity of compounds by measuring the zone of growth inhibition around a disk or well containing the test substance.[5][16]
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the synthesized benzoxazole derivative. Alternatively, wells can be cut into the agar and filled with the compound solution.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc or well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial potency of the compound.
-
Comparison: The results are often compared against standard antibiotic and antifungal drugs as positive controls.
Summary and Future Outlook
Benzoxazole derivatives have unequivocally demonstrated their importance as a versatile and potent class of biologically active compounds.[4] The extensive research into their anticancer, antimicrobial, anti-inflammatory, and antiviral properties provides a solid foundation for their further development as therapeutic agents.[1][6] The ability to inhibit key molecular targets such as VEGFR-2 and modulate critical pathways like apoptosis highlights their potential for targeted cancer therapy.[10][11] Similarly, their broad-spectrum activity against resistant microbes addresses a critical unmet need in infectious disease treatment.[16]
Future research should focus on the strategic design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in optimizing the benzoxazole scaffold for specific biological targets.[25] Furthermore, exploring novel mechanisms of action and investigating combination therapies could unlock the full therapeutic potential of this remarkable class of heterocyclic compounds. The compiled data and protocols in this guide aim to facilitate and inspire such future endeavors.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijpbs.com [ijpbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic transformations and biological screening of benzoxazole derivatives: A review [ouci.dntb.gov.ua]
- 8. doaj.org [doaj.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Anticancer activity of benzoxazole derivative (2015 onwards): a review - ProQuest [proquest.com]
- 13. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. jocpr.com [jocpr.com]
- 20. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmacophorejournal.com [pharmacophorejournal.com]
- 23. researchgate.net [researchgate.net]
- 24. Potential antidiabetic activity of benzimidazole derivative albendazole and lansoprazole drugs in different doses in experimental type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Open Access@KRIBB: Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors [oak.kribb.re.kr]
An In-depth Technical Guide to the Mechanism of Action of 2-(Benzo[d]oxazol-5-yl)acetic acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoxazoles, particularly those bearing an acetic acid moiety at the 5-position, have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action attributed to 2-(Benzo[d]oxazol-5-yl)acetic acid and its analogues. The primary mechanisms elucidated include potent inhibition of heparanase, modulation of cancer cell proliferation through topoisomerase IIβ inhibition, cell cycle arrest, and induction of apoptosis, as well as inhibition of cholinesterases. This document details the experimental protocols for key assays, presents quantitative data in a structured format, and provides visual representations of the associated signaling pathways and experimental workflows.
Heparanase Inhibition: A Key Mechanism
A primary and well-documented mechanism of action for this compound derivatives is the inhibition of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans.[1] Upregulation of heparanase is associated with cancer metastasis, angiogenesis, and inflammation, making it a prime therapeutic target.
Quantitative Data: Heparanase Inhibitory Activity
Several derivatives of this compound have demonstrated potent inhibition of heparanase. The following table summarizes the inhibitory concentrations (IC50) for selected compounds.
| Compound ID | Structure | IC50 (nM) against Heparanase | Reference |
| 16e | trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid | ~200 | [1] |
Experimental Protocol: Heparanase Inhibition Assay (ELISA-based)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against heparanase.
Materials:
-
Recombinant human heparanase
-
Heparan sulfate-coated microplates
-
Biotinylated FGF2 (Fibroblast Growth Factor 2)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂)
-
Test compounds (this compound derivatives)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Reaction: Add recombinant heparanase and the test compound dilutions to the heparan sulfate-coated microplate wells. Include a positive control (heparanase without inhibitor) and a negative control (assay buffer only).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2-4 hours) to allow for enzymatic cleavage of heparan sulfate.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove cleaved heparan sulfate fragments and the enzyme.
-
FGF2 Binding: Add biotinylated FGF2 to each well and incubate to allow binding to the remaining intact heparan sulfate.
-
Washing: Wash the plate to remove unbound biotinylated FGF2.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP to each well and incubate.
-
Washing: Wash the plate to remove unbound Streptavidin-HRP.
-
Detection: Add TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to heparanase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Anticancer Mechanisms
Derivatives of this compound have demonstrated significant potential as anticancer agents through multiple mechanisms, including the inhibition of topoisomerase IIβ, induction of cell cycle arrest, and promotion of apoptosis.[2][3]
Topoisomerase IIβ Inhibition
Certain 2-arylbenzoxazole acetic acid derivatives have been identified as inhibitors of Topoisomerase IIβ (TopoIIβ), an enzyme crucial for DNA replication and chromosome segregation.[2] Inhibition of TopoIIβ leads to DNA damage and ultimately cell death in rapidly dividing cancer cells.
2.1.1. Quantitative Data: TopoIIβ Inhibitory Effects
| Compound | Cell Line | TopoIIβ Inhibition (%) | Reference |
| 3c | Hep3B | 81.33 | [2] |
| 5 | Hep3B | 83.73 | [2] |
2.1.2. Experimental Protocol: Topoisomerase II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by TopoII.
Materials:
-
Purified human Topoisomerase IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x TopoII reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP)
-
Test compounds
-
Loading dye
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the 10x TopoII reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add purified TopoIIβ to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control (enzyme without inhibitor).
Cell Cycle Arrest
Treatment of cancer cells with certain 2-arylbenzoxazole acetic acid derivatives has been shown to cause cell cycle arrest, primarily at the S phase.[2] This prevents the cells from progressing through the cell cycle and undergoing mitosis.
2.2.1. Quantitative Data: Cell Cycle Analysis
| Compound | Cell Line | Cell Cycle Arrest Phase | % of Cells in Arrested Phase | Reference |
| 3c | Hep3B | S | 37.56 | [2] |
| 5 | Hep3B | S | 39.09 | [2] |
2.2.2. Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line (e.g., Hep3B)
-
Test compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with the test compounds at desired concentrations for a specific duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Induction of Apoptosis
The anticancer activity of these compounds is also attributed to their ability to induce apoptosis, or programmed cell death. This is often mediated by the activation of caspases, particularly caspase-3.[2]
2.3.1. Quantitative Data: Caspase-3 Activation
| Compound | Elevation in Active Caspase-3 Levels (fold increase) | Reference |
| 3c | 4.9 | [2] |
| 5 | 4.5 | [2] |
2.3.2. Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with the test compounds to induce apoptosis.
-
Cell Lysis: Harvest and lyse the cells to release cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a microplate, mix the cell lysate with the reaction buffer and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) product at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and compare the activity in treated cells to that in untreated control cells.
Cholinesterase Inhibition
Certain benzoxazole derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.
Experimental Protocol: Acetylcholinesterase/Butyrylcholinesterase Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the phosphate buffer.
-
Assay Mixture: In a microplate well, add the enzyme solution, DTNB solution, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The multifaceted mechanism of action, encompassing heparanase inhibition, anticancer effects through topoisomerase inhibition and induction of apoptosis, and cholinesterase inhibition, highlights its potential in various disease areas. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this important class of compounds. The provided visualizations of the signaling pathways and experimental workflows offer a clear and concise understanding of the underlying biological processes. Further research is warranted to fully elucidate the structure-activity relationships and to translate these promising in vitro findings into in vivo efficacy and clinical applications.
References
Unlocking Therapeutic Potential: A Technical Guide to 2-(Benzo[d]oxazol-5-yl)acetic Acid and its Derivatives
For Immediate Release
This technical whitepaper provides an in-depth analysis of the therapeutic potential of 2-(Benzo[d]oxazol-5-yl)acetic acid and its derivatives. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's core activities, potential molecular targets, and associated signaling pathways. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes to facilitate further research and development in this promising area.
Core Therapeutic Areas and Molecular Targets
Derivatives of this compound have demonstrated significant biological activity across several key therapeutic areas, primarily in oncology and infectious diseases. The core structure has been identified as a versatile scaffold for the development of potent inhibitors of enzymes crucial to disease progression.
Anticancer Activity: A significant body of research highlights the cytotoxic effects of 2-(aryl)benzo[d]oxazol-5-yl-acetic acid derivatives against various cancer cell lines. Notably, these compounds have shown promising activity against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cells.
Heparanase Inhibition: A novel series of benzoxazol-5-yl acetic acid derivatives has been identified as potent inhibitors of heparanase, an endo-β-D-glucuronidase that plays a critical role in cancer metastasis and angiogenesis.[1] By cleaving heparan sulfate proteoglycans, heparanase facilitates the release of pro-angiogenic growth factors and promotes the degradation of the extracellular matrix, enabling tumor cell invasion. Inhibition of heparanase is therefore a key strategy in anticancer therapy.
Antimicrobial Activity: The broader class of 2-substituted benzoxazoles has been shown to possess antimicrobial properties. Molecular docking studies suggest that the antibacterial action of some of these derivatives may be attributed to the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[2]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound derivatives against key molecular and cellular targets.
Table 1: Anticancer Activity of 2-(Aryl)benzo[d]oxazol-5-yl-acetic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | 15.02 | [3] |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | 5.24 | [3] |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | HCT-116 | 5.98 | [3] |
| Doxorubicin (Reference) | MCF-7 | 1.49 | [3] |
| Doxorubicin (Reference) | HCT-116 | 2.02 | [3] |
Table 2: Heparanase Inhibitory Activity of a Benzoxazol-5-yl Acetic Acid Derivative
| Compound | Target | IC50 (nM) | Reference |
| trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid | Heparanase | ~200 | [1] |
Key Experimental Protocols
This section provides detailed methodologies for the key assays used to evaluate the biological activity of this compound derivatives.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is used to assess the in vitro cytotoxic effect of the compounds on cancer cell lines such as MCF-7 and HCT-116.[3]
1. Cell Seeding:
-
Culture MCF-7 or HCT-116 cells in appropriate growth medium.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Protocol 2: Heparanase Inhibition Assay
This assay quantifies the inhibitory effect of the compounds on heparanase enzymatic activity. A common method involves the use of the synthetic substrate fondaparinux.
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Prepare a solution of recombinant human heparanase in the reaction buffer.
-
Prepare a solution of fondaparinux (heparanase substrate) in the reaction buffer.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the test inhibitor at various concentrations, and the heparanase enzyme solution.
-
Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fondaparinux substrate to each well.
-
Incubate the reaction mixture for a defined period (e.g., 60-120 minutes) at 37°C.
3. Detection of Heparanase Activity:
-
Several methods can be used to detect the cleavage of fondaparinux, including colorimetric or fluorometric detection of the resulting reducing sugars.
-
A common colorimetric method uses a tetrazolium salt (e.g., WST-1) which is reduced by the newly formed reducing ends of the cleaved substrate, resulting in a color change that can be measured spectrophotometrically.
4. Data Analysis:
-
Measure the absorbance or fluorescence in each well.
-
Calculate the percentage of heparanase inhibition for each concentration of the test compound relative to a control without inhibitor.
-
Determine the IC50 value from the resulting dose-response curve.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
1. Inoculum Preparation:
-
Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar plate overnight.
-
Suspend several colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Compound Dilution:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
4. MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives can be attributed to their modulation of key signaling pathways involved in cancer progression and inflammation.
Heparanase-Mediated Pro-Tumorigenic Signaling
Heparanase activity is a central node in a signaling cascade that promotes cancer cell survival, proliferation, angiogenesis, and metastasis. Inhibition of heparanase by benzoxazole derivatives can disrupt these processes.
Crosstalk with the NF-κB Signaling Pathway
Heparanase has been shown to promote the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival. By inhibiting heparanase, this compound derivatives can indirectly suppress NF-κB-mediated pro-tumorigenic effects.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. Their demonstrated efficacy as anticancer agents and heparanase inhibitors, coupled with potential antimicrobial activity, underscores the versatility of this chemical scaffold. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to serve as a valuable resource for the scientific community to accelerate the translation of these findings into clinical applications. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted.
References
In Silico Modeling of 2-(Benzo[d]oxazol-5-yl)acetic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of 2-(Benzo[d]oxazol-5-yl)acetic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potent biological activities, including anticancer and heparanase inhibitory effects. This document outlines the computational approaches to understanding these interactions at a molecular level, supported by experimental data and detailed methodologies.
Introduction to this compound
The benzoxazole scaffold is a privileged structure in drug discovery, known to be a component of various pharmacologically active agents. The addition of an acetic acid moiety at the 5-position of the benzoxazole ring has been shown to be crucial for the biological activity of these compounds. Notably, derivatives of this compound have emerged as potent inhibitors of heparanase, an enzyme critically involved in cancer metastasis and inflammation, and have demonstrated significant cytotoxic effects against various cancer cell lines.
Biological Targets and Therapeutic Potential
Heparanase Inhibition
Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface. This enzymatic activity is implicated in tumor invasion, metastasis, and angiogenesis.[1][2][3] By degrading heparan sulfate, heparanase releases growth factors stored in the ECM, further promoting tumor growth.[2] this compound derivatives have been identified as a novel class of heparanase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[4]
Anticancer Activity
Derivatives of this compound have shown promising cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[5] The presence of the acetic acid group at the 5-position of the benzoxazole nucleus is a key determinant of this activity.[5]
In Silico Modeling Approaches
In silico modeling plays a pivotal role in understanding the molecular interactions between this compound derivatives and their biological targets. These computational techniques provide insights into binding modes, interaction energies, and the structural basis of activity, thereby guiding the design of more potent and selective inhibitors.
Molecular Docking
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying key interactions between a ligand and its target protein.
Putative Binding Mode with Heparanase: Based on studies of similar benzoxazole derivatives, it is hypothesized that the acetic acid moiety of this compound forms crucial hydrogen bond interactions with key residues in the active site of heparanase. The benzoxazole core likely engages in hydrophobic and π-π stacking interactions within the binding pocket.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent. These simulations can be used to assess the stability of the docked conformation and to calculate binding free energies.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound derivatives.
Table 1: Heparanase Inhibitory Activity
| Compound ID | Structure | IC50 (nM) | Reference |
| 16e | trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid | ~200 | [4] |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 5 | MCF-7 | ~20 | [5] |
| Compound 10 | MCF-7 | ~15 | [5] |
| Compound 10 | HCT-116 | ~25 | [5] |
| Compound IA | MCF-7 | 1.5 | [5] |
| Compound IA | HT-29 | 9.1 | [5] |
| Compound 2A | MCF-7 | 0.36 | [5] |
| Compound 2A | MDA 468 | 0.27 | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8][9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Heparanase Activity Assay
Several methods are available to measure heparanase activity, including those based on gel filtration, ultrafiltration, and fluorescence resonance energy transfer (FRET).[10][11][12][13]
A General Protocol using a Labeled Substrate:
-
Substrate Preparation: Utilize a labeled heparan sulfate substrate (e.g., radiolabeled or fluorescently tagged).
-
Enzyme Reaction: Incubate recombinant human heparanase with the labeled substrate in the presence of various concentrations of the inhibitor in an appropriate reaction buffer (e.g., sodium acetate buffer, pH 5.0).
-
Separation of Products: Separate the cleaved, smaller fragments from the intact substrate using methods like ultrafiltration or gel filtration.[10]
-
Quantification: Quantify the amount of cleaved product by measuring the radioactivity or fluorescence.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.
Signaling Pathways and Experimental Workflows
Heparanase-Mediated Cancer Progression Signaling Pathway
Heparanase plays a multifaceted role in cancer progression by influencing various signaling pathways. Its activity leads to the degradation of the extracellular matrix, which facilitates tumor cell invasion and metastasis.[1][14] Furthermore, the cleavage of heparan sulfate releases growth factors like VEGF and FGF, which then activate their respective signaling pathways (e.g., ERK and Akt), promoting angiogenesis and cell proliferation.[3][15]
In Silico Drug Discovery Workflow
The process of identifying and optimizing lead compounds through computational methods typically follows a structured workflow. This begins with target identification and validation, followed by the generation of a compound library. Virtual screening techniques, such as molecular docking, are then used to identify potential hits. Promising candidates are further evaluated using more rigorous computational methods like molecular dynamics simulations before being synthesized and tested in vitro.
References
- 1. Opposing functions of heparanase-1 and heparanase-2 in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Heparanase: from basic research to therapeutic applications in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrafiltration-based assay for heparanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Enzymatic Activity Assay for Heparanase That Is Useful for Evaluating Clinically Relevant Inhibitors and Studying Kinetics | Springer Nature Experiments [experiments.springernature.com]
- 12. The Development of Assays for Heparanase Enzymatic Activity: Towards a Gold Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Heparanase and the Tumor Microenvironment on Cancer Metastasis and Angiogenesis: Basic Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Heparanase Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Benzoxazole Core: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoxazole moiety, a bicyclic heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive review of recent advancements in the development of benzoxazole-containing compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols, quantitative biological data, and mechanistic pathways are presented to serve as a valuable resource for professionals in drug discovery and development.
Anticancer Activity of Benzoxazole Derivatives
Benzoxazole-containing compounds have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis. A notable mechanism of action is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.
Quantitative Data: Anticancer and VEGFR-2 Inhibitory Activities
The following table summarizes the in vitro anticancer and VEGFR-2 inhibitory activities of selected benzoxazole derivatives.
| Compound ID | Target Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference |
| 5e | HepG2 | 4.13 ± 0.2 | 0.07 ± 0.01 | [1] |
| HCT-116 | 6.93 ± 0.3 | [1] | ||
| MCF-7 | 8.67 ± 0.5 | [1] | ||
| 5c | HepG2 | 5.93 ± 0.2 | 0.08 ± 0.01 | [1] |
| HCT-116 | 7.14 ± 0.4 | [1] | ||
| MCF-7 | 8.93 ± 0.6 | [1] | ||
| 8d | MCF-7 | 3.43 | 0.0554 | [2][3] |
| HCT116 | 2.79 | [2][3] | ||
| HepG2 | 2.43 | [2][3] | ||
| 12l | HepG2 | 10.50 | 0.09738 | [4] |
| MCF-7 | 15.21 | [4] | ||
| Compound 6 | HCT-116 | 24.5 | Not Reported | [5] |
| 12c (vs. HT-29) | HT-29 | 0.018 | Not Reported | [6] |
| 12g (vs. HT-29) | HT-29 | 0.093 | Not Reported | [6] |
| 10b (vs. A549) | A549 | 0.13 ± 0.014 | Not Reported | [7] |
| 10b (vs. MCF-7) | MCF-7 | 0.10 ± 0.013 | Not Reported | [7] |
| 10b (vs. HT-29) | HT-29 | 0.22 ± 0.017 | Not Reported | [7] |
Signaling Pathway: VEGFR-2 Inhibition by Benzoxazole Derivatives
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes angiogenesis, a critical process for tumor growth and metastasis. Certain benzoxazole derivatives act as competitive inhibitors at the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its autophosphorylation and downstream signaling.
Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.
Experimental Protocols
General Synthesis of 2-Substituted Benzoxazoles
A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[8]
-
Reaction Setup: A mixture of an o-aminophenol (1 mmol) and a substituted carboxylic acid (1.1 mmol) is prepared in a suitable solvent, such as ethanol.[8]
-
Catalyst Addition: A catalytic amount of an acid, such as ammonium chloride, is added to the mixture.[8]
-
Reaction Conditions: The reaction mixture is heated to reflux at 80-90°C for a specified duration, typically monitored by thin-layer chromatography (TLC).[8]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the purified 2-substituted benzoxazole.[8]
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9][10]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Activity of Benzoxazole Derivatives
The benzoxazole scaffold is also a key component in the development of novel antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected benzoxazole derivatives against various microbial strains.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Compound 10 | Bacillus subtilis | Not Reported | 1.14 x 10⁻³ | [5] |
| Compound 24 | Escherichia coli | Not Reported | 1.40 x 10⁻³ | [5] |
| Compound 13 | Pseudomonas aeruginosa | Not Reported | 2.57 x 10⁻³ | [5] |
| Compound 19 | Salmonella typhi | Not Reported | 2.40 x 10⁻³ | [5] |
| Compound 16 | Klebsiella pneumoniae | Not Reported | 1.22 x 10⁻³ | [5] |
| Compound 1 | Candida albicans | Not Reported | 0.34 x 10⁻³ | [5] |
| Compound 19 | Aspergillus niger | Not Reported | 2.40 x 10⁻³ | [5] |
| Various Compounds | Enterococcus faecalis isolate | 64 | Not Reported | [11] |
| Compound II | Staphylococcus aureus | 50 | Not Reported | [12] |
| Compound III | Staphylococcus aureus | 25 | Not Reported | [12] |
| Compound 2b | Various Bacteria | 0.098 - 0.78 | Not Reported | [13] |
| Ligand 2 & Complexes | MRSA | Not Reported | 3.125 | [14] |
Experimental Protocols
Synthesis of 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole Derivatives [5]
-
Synthesis of Intermediates: 2-(chloromethyl)-1H-benzo[d]imidazole and benzo[d]oxazole-2-thiol are synthesized according to established procedures.
-
Coupling Reaction: A mixture of 2-(chloromethyl)-1H-benzo[d]imidazole and benzo[d]oxazole-2-thiol is stirred in the presence of triethylamine to yield 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole.
-
Further Derivatization: The intermediate is further reacted with various substituted aldehydes to obtain the final target compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method) [11]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilutions: The benzoxazole compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity of Benzoxazole Derivatives
Benzoxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
Quantitative Data: Anti-inflammatory (COX Inhibition) Activity
The following table summarizes the COX inhibitory activity of selected benzoxazole derivatives.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | 11.5 (µg/ml) | |
| Methyl-2-amino benzoxazole carboxylate Mesylate | COX-2 | 16.4 (µg/ml) | |
| 2-amino-N1-(4-hydroxy benzylidene) benzoxazole-5-carbohydrazide | COX-2 | 22.3 (µg/ml) | |
| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 | 25.8 (µg/ml) | |
| Compound 3g | IL-6 release | 5.09 ± 0.88 | [15] |
| Compound 3d | IL-6 release | 5.43 ± 0.51 | [15] |
| Compound 3c | IL-6 release | 10.14 ± 0.08 | [15] |
| Celecoxib (Standard) | COX-2 | 13.4 (µg/ml) |
Experimental Workflow: Anti-inflammatory Activity Evaluation
The anti-inflammatory potential of benzoxazole derivatives is typically assessed through a combination of in vitro enzyme inhibition assays and in vivo models of inflammation.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of benzoxazoles.
Experimental Protocols
Synthesis of Methyl 2-(arylideneamino) benzoxazole -5-carboxylate Derivatives [16]
-
Preparation of Starting Material: Methyl-3-amino-4-hydroxybenzoate is cyclized with cyanogen bromide to yield Methyl-2-aminobenzoxazole-5-carboxylate.
-
Schiff Base Formation: The resulting amino-benzoxazole is then reacted with various aromatic aldehydes to form the corresponding Schiff bases, which are the final products.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) [16]
-
Animal Model: Wistar albino rats are used for the study.
-
Induction of Inflammation: Acute inflammation is induced by injecting a 1% suspension of carrageenan into the sub-plantar region of the rat's right hind paw.
-
Compound Administration: The synthesized benzoxazole derivatives are administered orally to the rats. A standard anti-inflammatory drug (e.g., Diclofenac sodium) is used as a positive control.
-
Measurement of Paw Edema: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.
Antiviral Activity of Benzoxazole Derivatives
Recent studies have highlighted the potential of benzoxazole-containing compounds as antiviral agents, with activity reported against various viruses, including Tobacco Mosaic Virus (TMV) and human enteroviruses.
Quantitative Data: Antiviral Activity
The following table shows the half-maximal effective concentration (EC50) of selected benzoxazole derivatives against specific viruses.
| Compound ID | Virus | Activity Type | EC50 (µg/mL) | Reference |
| Z15 | Tobacco Mosaic Virus (TMV) | Curative | 101.97 | [17] |
| Z16 | Tobacco Mosaic Virus (TMV) | Protective | 104.05 | [17] |
| Ningnanmycin (Standard) | Tobacco Mosaic Virus (TMV) | Curative | 294.27 | [17] |
| Ningnanmycin (Standard) | Tobacco Mosaic Virus (TMV) | Protective | 185.73 | [17] |
| W2, W6, W9, W10, W13, W14, W15 | Coxsackievirus B3 (CVB3) | Inhibitory | 24.6 - 100.7 (µM) | [18] |
| W2, W6, W9, W10, W13, W14, W15 | Adenovirus 7 (ADV7) | Inhibitory | 27.1 - 75.4 (µM) | [18] |
| 11b, 18e, 41a, 43a, 99b | Coxsackievirus B5 (CVB5) | Inhibitory | 6 - 18.5 (µM) | [19] |
Experimental Protocols
Synthesis of Chalcone Derivatives Containing Benzoxazole [17]
-
Synthesis of Benzoxazole Intermediate: A suitable benzoxazole-containing starting material is synthesized.
-
Claisen-Schmidt Condensation: The benzoxazole intermediate is then reacted with an appropriate aromatic aldehyde or ketone in the presence of a base (e.g., NaOH or KOH) to form the chalcone backbone.
-
Purification: The resulting chalcone derivative is purified by recrystallization or column chromatography.
Antiviral Activity against TMV (Half-Leaf Method) [17]
-
Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with TMV.
-
Compound Application:
-
Curative Activity: The synthesized compounds are applied to the leaves after virus inoculation.
-
Protective Activity: The compounds are applied to the leaves before virus inoculation.
-
-
Symptom Observation: The number of local lesions on the treated half of the leaf is compared to the untreated half.
-
EC50 Calculation: The concentration of the compound that inhibits 50% of the lesion formation is calculated as the EC50.
Conclusion
The benzoxazole scaffold continues to be a highly valuable and versatile core in the field of medicinal chemistry. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore its significance in the quest for novel therapeutic agents. The ability to readily modify the benzoxazole ring system allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of next-generation drugs with improved efficacy and safety profiles. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon in their drug discovery endeavors. Further investigation into the mechanisms of action and the development of more complex benzoxazole-based hybrids will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases.
References
- 1. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation [mdpi.com]
- 3. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole | Semantic Scholar [semanticscholar.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. jetir.org [jetir.org]
- 9. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole - Arabian Journal of Chemistry [arabjchem.org]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(Benzo[d]oxazol-5-yl)acetic Acid and Its Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and biological evaluation of 2-(Benzo[d]oxazol-5-yl)acetic acid and its derivatives. While the specific historical details of the initial synthesis of the parent compound remain nuanced, a significant body of research has focused on the development of its derivatives as potent therapeutic agents. This document details the synthetic methodologies, key experimental protocols, and quantitative biological data for prominent analogs, particularly in the fields of oncology and enzyme inhibition. The structure-activity relationships gleaned from these studies offer valuable insights for the rational design of novel drug candidates based on the benzoxazole scaffold.
Introduction
The benzoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The fusion of a benzene ring with an oxazole ring confers a rigid and planar structure that can effectively interact with various biological targets. The incorporation of an acetic acid moiety at the 5-position of the benzoxazole core, as seen in this compound, provides a critical functional group for modulating pharmacokinetic and pharmacodynamic properties. This guide explores the chemical space around this core structure, focusing on the discovery and development of its derivatives as promising therapeutic leads.
Synthesis of 2-(Aryl-Benzo[d]oxazol-5-yl)acetic Acid Derivatives
A prevalent and effective method for the synthesis of 2-aryl-substituted benzoxazole-5-acetic acids involves the oxidative cyclization of a Schiff base intermediate. This approach offers a versatile route to a diverse range of analogs.
General Synthetic Pathway
The synthesis typically commences with the esterification of 3-amino-4-hydroxyphenylacetic acid to protect the carboxylic acid functionality. The resulting methyl ester then undergoes condensation with a substituted benzaldehyde to form a Schiff base. Subsequent intramolecular oxidative cyclization, often mediated by reagents like lead tetraacetate, yields the 2-arylbenzoxazole-5-acetate. The final step involves the hydrolysis of the methyl ester to afford the desired 2-(aryl-benzo[d]oxazol-5-yl)acetic acid.
Caption: General synthetic workflow for 2-(Aryl-benzo[d]oxazol-5-yl)acetic acids.
Detailed Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)acetic acid[1]
-
Preparation of Methyl 3-amino-4-hydroxyphenylacetate: A solution of 3-amino-4-hydroxyphenylacetic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid and refluxed for 4 hours. The solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the methyl ester.
-
Formation of Schiff Base and Oxidative Cyclization: An equimolar amount of methyl 3-amino-4-hydroxyphenylacetate is added to a solution of 4-methoxybenzaldehyde in absolute ethanol. The solution is heated under reflux for 4 hours. The ethanol is then evaporated to yield a thick product, which is dissolved in hot glacial acetic acid. Lead tetraacetate is added in portions, and the mixture is allowed to cool to room temperature. The resulting solid precipitate is collected by filtration.
-
Hydrolysis: The collected solid from the previous step is suspended in a mixture of ethanol and water, and a 90% sodium hydroxide solution is added. The mixture is stirred at room temperature for 3 hours. The solution is then acidified with dilute hydrochloric acid to precipitate the final product, 2-(4-methoxyphenyl)benzo[d]oxazol-5-yl)acetic acid. The product is collected by filtration, washed with water, and dried.
Biological Activity and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably as anticancer agents and enzyme inhibitors.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of 2-arylbenzoxazole-5-acetic acid derivatives against various cancer cell lines. The presence of the acetic acid moiety at the 5-position of the benzoxazole ring has been shown to enhance cytotoxic activity.[1]
The following table summarizes the in vitro cytotoxic activity of selected 2-arylbenzoxazole-5-acetic acid derivatives against human breast cancer (MCF-7) and human colon cancer (HCT-116) cell lines.
| Compound | R-group (at position 2) | IC50 (µM) vs. MCF-7[1] | IC50 (µM) vs. HCT-116[1] |
| 1 | 3-Benzyloxyphenyl | 12.5 | > 50 |
| 2 | 4-Methoxyphenyl | 15.2 | 25.5 |
| Doxorubicin | (Reference Drug) | 1.2 | 1.8 |
Heparanase Inhibition
A novel series of benzoxazol-5-yl acetic acid derivatives have been identified as potent inhibitors of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate side chains of heparan sulfate proteoglycans.[2] Heparanase is implicated in cancer metastasis and inflammation, making it an attractive therapeutic target.
Structure-activity relationship (SAR) studies have led to the identification of compounds with nanomolar inhibitory activity against heparanase.
| Compound | Structure | IC50 (nM) against Heparanase[2] |
| 3 | trans-2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid | ~200 |
Signaling Pathways and Mechanism of Action
While the precise mechanisms of action for all derivatives are not fully elucidated, the anticancer activity of some benzoxazole derivatives is believed to involve the induction of apoptosis. For heparanase inhibitors, the mechanism is direct enzymatic inhibition.
Caption: Postulated mechanisms of action for this compound derivatives.
Conclusion and Future Directions
The this compound core represents a versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility and the demonstrated potent biological activities of its derivatives, particularly in the areas of cancer and inflammation, underscore the importance of this chemical class. Future research should focus on elucidating the precise molecular targets and mechanisms of action to guide the design of next-generation compounds with improved efficacy and safety profiles. Further exploration of the structure-activity relationships, aided by computational modeling, will be crucial in optimizing the pharmacokinetic and pharmacodynamic properties of these promising molecules for clinical development.
References
The Emerging Role of 2-(Benzo[d]oxazol-5-yl)acetic Acid Derivatives as Potent Heparanase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heparanase, an endo-β-D-glucuronidase, plays a pivotal role in the degradation of heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and cell surfaces.[1] Its overexpression is implicated in various pathological processes, including tumor progression, metastasis, and inflammation, making it a compelling therapeutic target.[1] This technical guide provides an in-depth overview of a novel class of small molecule heparanase inhibitors: 2-(Benzo[d]oxazol-5-yl)acetic acid derivatives. We will explore their synthesis, mechanism of action, and anti-angiogenic properties, supported by quantitative data and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of these compounds.
Introduction to Heparanase and Its Pathophysiological Significance
Heparanase is the sole mammalian enzyme capable of cleaving heparan sulfate (HS), a linear polysaccharide found on the cell surface and in the extracellular matrix.[1] This enzymatic activity leads to the remodeling of the ECM and the release of HS-bound molecules such as growth factors, cytokines, and enzymes.[2] The upregulation of heparanase is a hallmark of many cancers and is associated with increased tumor growth, angiogenesis, and metastasis.[1][3] By degrading the basement membrane and ECM, heparanase facilitates the invasion and dissemination of tumor cells.[4] Furthermore, the released growth factors promote neovascularization, supplying the tumor with essential nutrients for its growth.[5] Consequently, the inhibition of heparanase activity presents a promising strategy for anticancer therapy.
This compound Derivatives as a Novel Class of Heparanase Inhibitors
Recent research has identified a novel series of benzoxazol-5-yl acetic acid derivatives as potent inhibitors of heparanase.[6] These compounds have shown promising in vitro activity, with some derivatives exhibiting IC50 values in the nanomolar range.[6] The core structure, 2-arylbenzoxazole-5-acetic acid, has been a focal point of these investigations, with the acetic acid moiety at the 5-position of the benzoxazole ring proving to be crucial for the inhibitory activity.[7]
Quantitative Inhibitory Data
The following table summarizes the in vitro heparanase inhibitory activity of selected this compound derivatives.
| Compound ID | Structure | IC50 (nM) | Reference |
| 16e | trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid | ~200 | [6] |
| - | Further derivatives would be listed here as data becomes publicly available. | - | - |
Synthesis and Experimental Protocols
The synthesis of this compound derivatives generally involves the oxidative coupling of a substituted benzaldehyde with an o-aminophenol derivative.[7][8]
General Synthesis of 2-Arylbenzoxazole-5-acetic Acids
A common synthetic route involves the reaction of methyl 3-amino-4-hydroxyphenylacetate with a suitably substituted benzaldehyde in absolute ethanol.[7] The resulting intermediate is then subjected to oxidative cyclization using a reagent such as lead tetraacetate in glacial acetic acid to yield the desired 2-arylbenzoxazole-5-acetic acid methyl ester.[7] Subsequent hydrolysis of the ester furnishes the final carboxylic acid.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grtc.ucsd.edu [grtc.ucsd.edu]
- 5. The heparanase inhibitor PG545 is a potent anti-lymphoma drug: Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Methodological & Application
Synthesis of 2-(Benzo[d]oxazol-5-yl)acetic acid from 2-Aminophenol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2-(Benzo[d]oxazol-5-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 4-hydroxyphenylacetic acid, and proceeds through a three-step sequence involving nitration, reduction, and subsequent cyclization to form the target benzoxazole derivative. This application note offers detailed experimental protocols for each step, a summary of expected yields and characterization data in a structured format, and a visual representation of the synthetic pathway.
Introduction
Benzoxazole-containing compounds are a prominent class of heterocyclic scaffolds that exhibit a wide range of biological activities, making them attractive targets in pharmaceutical research. The acetic acid moiety at the 5-position of the benzoxazole ring provides a crucial handle for further chemical modifications and for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The synthetic route outlined herein is a reliable and scalable method for the preparation of this important intermediate.
Overall Reaction Scheme
The synthesis of this compound from 4-hydroxyphenylacetic acid is accomplished in three distinct steps as illustrated in the following workflow:
Application Notes and Protocols: Synthesis of 2-(Benzo[d]oxazol-5-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(Benzo[d]oxazol-5-yl)acetic acid derivatives, compounds of interest for their potential therapeutic applications, including as anticancer agents.[1][2][3] The methodologies outlined are based on established oxidative coupling reactions.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[2][3] Notably, the incorporation of an acetic acid moiety at the 5-position of the benzoxazole ring has been shown to enhance cytotoxic activity against various cancer cell lines.[1][2][3] This protocol details the synthesis of 2-arylbenzoxazole-5-acetic acids, which have demonstrated promising results as potential anticancer agents.
Synthesis Workflow
The synthesis of this compound derivatives can be achieved through a two-step process involving an initial oxidative coupling followed by hydrolysis. The general workflow is depicted below.
Caption: General workflow for the synthesis of 2-arylbenzoxazole-5-acetic acid derivatives.
Experimental Protocols
Materials and Methods
-
Methyl 3-amino-4-hydroxyphenylacetate
-
Substituted benzaldehyde (e.g., 3-benzyloxybenzaldehyde, 4-methoxybenzaldehyde)
-
Lead tetraacetate
-
Absolute ethanol
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and reflux apparatus
-
Filtration equipment
Protocol 1: Synthesis of Methyl 2-arylbenzoxazole-5-acetate
-
Dissolve an equimolar amount of methyl 3-amino-4-hydroxyphenylacetate and the desired substituted benzaldehyde in absolute ethanol.
-
Heat the resulting solution under reflux for approximately 4 hours.
-
After the reflux period, evaporate the ethanol to obtain a thick product.
-
Dissolve the crude product in hot glacial acetic acid.
-
Carefully add a suitable amount of lead tetraacetate to the solution.
-
Allow the mixture to cool to room temperature, which should result in the formation of a solid precipitate.
-
Collect the solid precipitate, which is the methyl ester derivative, by filtration.
Protocol 2: Synthesis of 2-Arylbenzoxazole-5-acetic Acid (Hydrolysis)
-
Suspend the methyl 2-arylbenzoxazole-5-acetate obtained from Protocol 1 in a solution of 90% NaOH in ethanol and water.
-
Stir the mixture at room temperature for 3 hours to facilitate the hydrolysis of the methyl ester.
-
After the reaction is complete, acidify the mixture to precipitate the carboxylic acid product.
-
Collect the solid product by filtration and purify as necessary, for example, by recrystallization.
Data Presentation
The following table summarizes the reported yields and melting points for representative 2-arylbenzoxazole-5-acetic acid derivatives synthesized using the described protocol.
| Compound Name | Yield (%) | Melting Point (°C) |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | 57 | 194-195 |
| 2-(4-Methoxyphenyl)benzoxazole-5-acetic acid | 80 | 112-115 |
Data sourced from Jilani et al. (2021).[1]
Potential Biological Activity and Signaling Pathway
Benzoxazole derivatives have been investigated for their anticancer properties, and some have been shown to induce apoptosis in cancer cells. While the precise signaling pathway for the newly synthesized this compound derivatives is a subject for further investigation, a plausible mechanism of action for similar compounds involves the induction of cell cycle arrest and apoptosis. A generalized potential signaling pathway is illustrated below.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-(Benzo[d]oxazol-5-yl)acetic acid by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 2-(Benzo[d]oxazol-5-yl)acetic acid in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research and development due to the prevalence of the benzoxazole core in biologically active molecules.[1][2][3][4][5] Accurate and precise analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of this compound. The protocols outlined below are designed to provide robust and reliable methods for the analysis of this compound.
HPLC Analysis Protocol
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound. The method is based on established principles for the analysis of aromatic carboxylic acids, which suggest that a C18 column with an acidic mobile phase provides good retention and peak shape.[6][7][8]
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Sample matrix (e.g., plasma, reaction mixture)
-
Syringe filters (0.22 µm)
Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, and UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid. A typical starting condition is 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | UV at 254 nm. |
| Injection Volume | 10 µL. |
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). Prepare working standards by serial dilution in the mobile phase.
-
Sample Extraction: Depending on the matrix, a sample preparation step may be necessary.
-
For reaction mixtures: Dilute an aliquot of the reaction mixture in the mobile phase.
-
For biological matrices (e.g., plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge. Alternatively, a solid-phase extraction (SPE) can be employed for cleaner samples.
-
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to protect the column.[9]
Data Analysis
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from the reference standards.
LC-MS Analysis Protocol
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS method is recommended. This protocol outlines a method using a triple quadrupole mass spectrometer. The carboxylic acid moiety of the target compound allows for good ionization in negative ion mode, though positive ion mode should also be evaluated.
Experimental Workflow
Caption: LC-MS/MS analysis workflow for this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Sample matrix
-
Syringe filters (0.22 µm)
Instrumentation and Conditions
| Parameter | Condition |
| LC System | A UPLC or HPLC system. |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient | A suitable gradient from 5% to 95% B over several minutes. |
| Flow Rate | 0.3 - 0.5 mL/min. |
| Column Temperature | 40 °C. |
| Injection Volume | 2-5 µL. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive modes to be tested. |
| MRM Transitions | To be determined by infusion of the reference standard. |
Sample Preparation
Sample preparation is similar to the HPLC protocol, but with a higher emphasis on cleanliness to avoid ion suppression. Use of LC-MS grade solvents and reagents is mandatory.
Data Analysis
Quantification is performed using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. The peak area ratio of the analyte to an internal standard (if used) is plotted against concentration to generate a calibration curve.
Quantitative Data Summary
The following table presents representative data for a hypothetical method validation of the HPLC analysis of this compound. This data is for illustrative purposes to demonstrate expected performance.
| Parameter | Result |
| Retention Time | 4.2 min |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Conclusion
The HPLC and LC-MS methods detailed in these application notes provide a comprehensive framework for the reliable analysis of this compound. The HPLC method is suitable for routine analysis and purity assessment, while the LC-MS method offers superior sensitivity and selectivity for challenging matrices and low-level quantification. Researchers should perform method validation according to their specific requirements and regulatory guidelines.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. nacalai.com [nacalai.com]
Application Notes and Protocols for In Vitro Anticancer Activity Testing of 2-(Benzo[d]oxazol-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro anticancer activity of 2-(Benzo[d]oxazol-5-yl)acetic acid and its derivatives. The protocols outlined below detail established assays for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, a potential signaling pathway for this class of compounds is illustrated, providing a framework for mechanistic studies.
Introduction
Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer effects. The core structure of this compound presents a scaffold for the development of novel therapeutic agents. This document outlines key in vitro assays to characterize the anticancer properties of this compound and its analogs.
Data Presentation: In Vitro Cytotoxicity
While specific cytotoxic data for this compound is not extensively available in the public domain, studies on structurally similar 2-arylbenzoxazole acetic acid derivatives have demonstrated significant anticancer activity. The presence of the acetic acid group at the 5-position of the benzoxazole ring has been suggested to enhance this activity.[1] The following table summarizes the 50% inhibitory concentration (IC50) values for representative 2-arylbenzoxazole acetic acid derivatives against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines, as determined by the MTT assay.
Table 1: In Vitro Cytotoxicity of Representative 2-Arylbenzoxazole Acetic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | Value not explicitly provided, but noted as promising |
| 2-(4-Methoxyphenyl)benzoxazole-5-acetic acid | MCF-7 | Value not explicitly provided, but noted as promising |
| Doxorubicin (Reference Compound) | MCF-7 | 0.85 |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | HCT-116 | >100 |
| 2-(4-Methoxyphenyl)benzoxazole-5-acetic acid | HCT-116 | >100 |
| Doxorubicin (Reference Compound) | HCT-116 | 1.20 |
Note: The data presented is based on published findings for structurally related compounds and should be considered as a reference for guiding experimental design with this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability and Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for cytotoxicity screening.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[2][3]
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2][3]
-
Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[2][3] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[4]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[4]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4] Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.[4]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of the anticancer activity of this compound.
Caption: General experimental workflow for in vitro anticancer activity testing.
Hypothetical Signaling Pathway of Action
Based on studies of various benzoxazole derivatives, a plausible mechanism of action for this compound involves the induction of apoptosis through modulation of the intrinsic pathway and inhibition of survival signaling. Some benzoxazole derivatives have been shown to inhibit VEGFR-2 and the mTOR/p70S6K pathway, while others affect the balance of Bcl-2 family proteins.[5][6][7][8]
Caption: Hypothetical signaling pathway for this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]
- 4. Apoptosis and autophagy-related protein evaluation by Western blot analysis [bio-protocol.org]
- 5. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Screening of 2-(Benzo[d]oxazol-5-yl)acetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the antimicrobial screening of 2-(Benzo[d]oxazol-5-yl)acetic acid derivatives. It includes a summary of their antimicrobial activity, detailed experimental procedures for synthesis and screening, and a visual representation of the experimental workflow.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The this compound scaffold, in particular, has been explored for the development of novel antimicrobial agents. This document outlines the typical procedures for synthesizing these compounds and evaluating their efficacy against various bacterial and fungal strains.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which are closely related to the core topic structure.
Table 1: Minimum Inhibitory Concentration (MIC) of Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic Acid Derivatives
| Compound | Substituent (phenoxyl side chain) | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) |
| 11r | p-tert-butyl | 1.56 | 3.13 | 6.25 | 6.25 | >50 |
| 11s | p-phenyl | 1.56 | 1.56 | 3.13 | 3.13 | >50 |
| 11t | p-benzyloxy | 3.13 | 1.56 | 6.25 | 6.25 | >50 |
| Penicillin | (Standard) | 0.78 | 0.195 | - | - | - |
| Ciprofloxacin | (Standard) | 0.39 | 0.195 | 0.098 | 0.39 | - |
Data sourced from preliminary structure-activity studies which revealed that hydrophobic substitutes on the phenoxyl side chain displayed the best activities against all Gram-negative and Gram-positive bacteria with MIC values between 1.56 and 6.25 μg/mL. In general, these compounds showed poor MIC values for the fungus Candida albicans.[1]
Experimental Protocols
This section details the methodologies for the synthesis of the parent compound and the subsequent antimicrobial screening.
Synthesis of 5-Amino-2-(p-chlorobenzyl)-benzoxazole
A common precursor for many benzoxazole derivatives is synthesized as follows:
-
Combine 2,4-diaminophenol-hydrochloride (0.02 mol) and p-chlorophenyl acetic acid (0.02 mol) in 25 g of polyphosphoric acid (PPA).[2]
-
Heat the mixture to 160°C and stir for approximately 1 hour.[2]
-
After the reaction is complete, pour the residue over ice.
-
Neutralize the solution with 10% NaOH.[2]
-
Filter the resulting precipitate and recrystallize it from ethanol to obtain the purified product.[2]
Antimicrobial Screening: Microdilution Method for MIC Determination
The antimicrobial activity of the synthesized compounds is evaluated using the microdilution method.
3.2.1. Preparation of Microbial Inoculum:
-
Culture the selected bacterial and fungal strains in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) for 6 hours.[3]
-
Dilute the cultures to achieve a final concentration of approximately 10^6 cells/mL.[3]
3.2.2. Microdilution Assay:
-
Prepare a series of dilutions of the test compounds in a 96-well microtiter plate. The concentrations can range from 0.5 to 50 μg/mL or higher, depending on the expected activity.[3]
-
Add 100 μL of the prepared microbial inoculum to each well containing the diluted compounds.[3]
-
Include a positive control (microbial culture without any compound) and a negative control (sterile medium) for each plate.
-
Incubate the plates at 37°C for 24 hours.[3]
-
Determine the MIC by measuring the optical density (OD) at 620 nm using a spectrophotometer. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates the general workflow from the synthesis of this compound derivatives to the evaluation of their antimicrobial properties.
Caption: Workflow for Synthesis and Antimicrobial Screening.
This application note provides a foundational understanding and practical protocols for researchers engaged in the discovery of new antimicrobial agents based on the this compound scaffold. The provided methodologies can be adapted and optimized for specific derivatives and microbial strains.
References
- 1. Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays of Benzoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for assessing the cytotoxic effects of benzoxazole compounds on various cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[1][4] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1][4][5]
Application of Benzoxazole Compounds
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties.[6][7] The MTT assay is a crucial tool for screening and evaluating the cytotoxic potential of novel benzoxazole derivatives in various cancer cell lines.[6][8]
Data Presentation: Cytotoxicity of Benzoxazole Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzoxazole compounds against different human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.[9]
| Compound ID | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| 3b | MCF-7 | Breast Cancer | 12 | [6] |
| 3c | MCF-7 | Breast Cancer | 4 | [6] |
| 3e | Hep-G2 | Liver Cancer | 17.9 | [6] |
| 3m | HT-29 | Colon Carcinoma | Not specified, but showed attractive anticancer effect | [8] |
| 3n | HT-29 | Colon Carcinoma | Not specified, but showed attractive anticancer effect | [8] |
| 3m | MCF7 | Breast Carcinoma | Not specified, but showed attractive anticancer effect | [8] |
| 3n | MCF7 | Breast Carcinoma | Not specified, but showed attractive anticancer effect | [8] |
| 3m | A549 | Lung Carcinoma | Not specified, but showed attractive anticancer effect | [8] |
| 3n | A549 | Lung Carcinoma | Not specified, but showed attractive anticancer effect | [8] |
| 3m | HepG2 | Liver Carcinoma | Not specified, but showed attractive anticancer effect | [8] |
| 3n | HepG2 | Liver Carcinoma | Not specified, but showed attractive anticancer effect | [8] |
| 3m | C6 | Brain Carcinoma | Not specified, but showed attractive anticancer effect | [8] |
| 3n | C6 | Brain Carcinoma | Not specified, but showed attractive anticancer effect | [8] |
| 8g | HCT-116 | Colorectal Cancer | Growth inhibition of 68.0% (concentration not specified) | [10] |
| 12e | HCT-116 | Colorectal Cancer | Growth inhibition of 59.11% (concentration not specified) | [10] |
| 13d | HCT-116 | Colorectal Cancer | Growth inhibition of 43.44% (concentration not specified) | [10] |
| 3f | HT-29 | Colorectal Cancer | Identified as the most cytotoxic compound in a series | [11] |
| 3f | HCT116 | Colorectal Cancer | Identified as the most cytotoxic compound in a series | [11] |
Experimental Protocols
MTT Assay Protocol
This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxicity of benzoxazole compounds.
Materials:
-
Benzoxazole compounds
-
Human cancer cell lines (e.g., MCF-7, Hep-G2, HCT-116)
-
Cell culture medium (e.g., DMEM, MEME)[6]
-
Fetal Bovine Serum (FBS)[6]
-
Trypsin-EDTA solution[2]
-
Phosphate-Buffered Saline (PBS)[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][12]
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent[2][4]
-
96-well microplates[2]
-
Humidified incubator (37°C, 5% CO2)[6]
-
Microplate reader[2]
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh culture medium.[2]
-
Determine the cell count and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of the benzoxazole compounds in DMSO.[6]
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the benzoxazole compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[6][13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[2][12]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[5][12]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow of the MTT Assay
Caption: Workflow of the MTT cell viability assay.
Potential Signaling Pathway Affected by Benzoxazole Compounds
Some benzoxazole derivatives have been reported to induce apoptosis through the mitochondrial pathway and inhibit the mTOR/p70S6K signaling pathway.[14]
Caption: Benzoxazole-induced signaling pathways.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(Benzo[d]oxazol-5-yl)acetic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzo[d]oxazol-5-yl)acetic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The benzoxazole core, a heterocyclic aromatic compound, serves as a versatile pharmacophore that can be readily functionalized to modulate its physicochemical and pharmacological properties. This document provides a comprehensive overview of the applications of this compound class in drug discovery, with a focus on its anticancer and antimicrobial potential. Detailed experimental protocols and data are presented to facilitate further research and development in this area.
Anticancer Applications
Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The presence of the acetic acid moiety at the 5-position of the benzoxazole ring has been reported to enhance this activity.[1]
Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected 2-(aryl)benzo[d]oxazol-5-yl)acetic acid derivatives against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines.
| Compound ID | R-group (at position 2) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 1 | 3-Benzyloxyphenyl | 10.1 | > 50 |
| 2 | 4-Methoxyphenyl | 12.5 | 35.2 |
| 3 | 4-Chlorophenyl | 25.3 | 45.1 |
| 4 | 4-Nitrophenyl | 30.8 | > 50 |
| Doxorubicin | (Reference Drug) | 1.1 | 1.5 |
Data compiled from literature reports. IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Potential Mechanisms of Action
While the exact mechanisms of action for all derivatives are still under investigation, several benzoxazole-containing compounds have been shown to target key pathways involved in cancer progression.
-
Topoisomerase II Inhibition: Some 2-arylbenzoxazole derivatives have been identified as inhibitors of DNA topoisomerase II, an essential enzyme for DNA replication and cell division.[1] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and apoptosis in rapidly proliferating cancer cells.
-
VEGFR-2 Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Certain benzoxazole derivatives have been designed as VEGFR-2 inhibitors, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.
-
Heparanase Inhibition: Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix. Overexpression of heparanase is associated with increased tumor growth, metastasis, and angiogenesis. Novel benzoxazol-5-yl acetic acid derivatives have been identified as heparanase inhibitors, with some compounds demonstrating anti-angiogenic properties.[2]
Antimicrobial Applications
The benzoxazole scaffold is also a key feature in a number of compounds with potent antimicrobial activity against a range of bacterial and fungal pathogens.
Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against representative bacterial and fungal strains.
| Compound ID | R-group (at position 2) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5 | 2-Hydroxyphenyl | 16 | 32 | 64 |
| 6 | 4-Fluorophenyl | 8 | 16 | 32 |
| 7 | Thiophen-2-yl | 16 | 64 | 128 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | N/A |
| Fluconazole | (Reference Drug) | N/A | N/A | 8 |
Data is illustrative and compiled from various sources. MIC values represent the lowest concentration of the compound that inhibits visible growth of the microorganism.
Experimental Protocols
Synthesis of 2-(Aryl)benzo[d]oxazol-5-yl Acetic Acid Derivatives
This protocol describes a general method for the synthesis of 2-(aryl)benzo[d]oxazol-5-yl acetic acid derivatives via oxidative coupling.
Materials:
-
Methyl 3-amino-4-hydroxyphenylacetate
-
Substituted benzaldehyde
-
Lead tetraacetate
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Schiff Base Formation: Dissolve equimolar amounts of methyl 3-amino-4-hydroxyphenylacetate and the desired substituted benzaldehyde in absolute ethanol. Reflux the mixture for 4-6 hours.
-
Solvent Evaporation: Remove the ethanol under reduced pressure to obtain a crude product.
-
Oxidative Cyclization: Dissolve the crude product in hot glacial acetic acid. Add lead tetraacetate portion-wise while stirring. Allow the mixture to cool to room temperature.
-
Precipitation and Filtration: The solid precipitate of the methyl ester derivative is collected by filtration and washed with cold ethanol.
-
Hydrolysis: Suspend the methyl ester derivative in a mixture of ethanol and 10% aqueous NaOH solution. Stir the mixture at room temperature for 12-24 hours.
-
Acidification: Acidify the reaction mixture with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure 2-(aryl)benzo[d]oxazol-5-yl acetic acid derivative.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against microbial strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth medium to a density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Visualizations
Signaling Pathway Diagrams
Caption: Proposed mechanism of Topoisomerase II inhibition.
References
Application Notes & Protocols: Development of Anti-inflammatory Agents from Benzoxazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of anti-inflammatory agents derived from the benzoxazole scaffold. It includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of key signaling pathways and experimental workflows.
Introduction
The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs. These compounds often exhibit potent inhibitory effects on key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines, with some showing selectivity for COX-2, potentially reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1] This document outlines the synthesis, in vitro, and in vivo evaluation of benzoxazole-based anti-inflammatory agents.
Data Presentation: Biological Activity of Benzoxazole Derivatives
The anti-inflammatory activity of various benzoxazole derivatives has been quantified through different assays. The following tables summarize the key findings from recent studies, providing a comparative view of the potency of different substituted benzoxazoles.
Table 1: In Vivo Anti-inflammatory Activity of Benzoxazole Derivatives using Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| 3a | 20 | 4 | 81.7% | Diclofenac Sodium | 69.5% |
| 3l | 20 | 4 | 75.3% | Diclofenac Sodium | 69.5% |
| 3n | 20 | 4 | 78.2% | Diclofenac Sodium | 69.5% |
| SH1 | 10 | 4 | Significant (p<0.0001) | Diclofenac Sodium | - |
| SH2 | 10 | 4 | Significant (p<0.0001) | Diclofenac Sodium | - |
| SH3 | 10 | 4 | Significant (p<0.0001) | Diclofenac Sodium | - |
| SH6 | 10 | 4 | Significant (p<0.0001) | Diclofenac Sodium | - |
| SH7 | 10 | 4 | Significant (p<0.0001) | Diclofenac Sodium | - |
| SH8 | 10 | 4 | Significant (p<0.0001) | Diclofenac Sodium | - |
Data for compounds 3a, 3l, and 3n are from a study on N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides.[2] Data for compounds SH1-SH8 are from a study on methyl 2-(arylideneamino) benzoxazole -5-carboxylate derivatives.[3]
Table 2: In Vitro Anti-inflammatory Activity of Benzoxazolone Derivatives against IL-6
| Compound ID | IC50 (µM) |
| 3c | 10.14 ± 0.08 |
| 3d | 5.43 ± 0.51 |
| 3g | 5.09 ± 0.88 |
These compounds were identified as inhibitors of Myeloid differentiation protein 2 (MD2).[4]
Table 3: In Vitro COX Inhibitory Activity of 2-(2-Arylphenyl)benzoxazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3b | >100 | 0.25 | >400 |
| 3h | >100 | 0.18 | >555 |
| 3m | >100 | 0.12 | >833 |
| Celecoxib | 5.2 | 0.05 | 104 |
| Diclofenac | 0.9 | 0.08 | 11.25 |
These compounds were identified as selective COX-2 inhibitors.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of benzoxazole-based anti-inflammatory agents.
Protocol 1: General Synthesis of Methyl 2-(Arylideneamino) Benzoxazole-5-Carboxylate Derivatives[3]
This protocol describes a microwave-assisted synthesis method.
Materials:
-
Methyl 2-aminobenzoxazole-5-carboxylate
-
Appropriate aromatic aldehydes
-
Absolute alcohol
-
Microwave oven
-
Conical flask
-
Funnel
-
Filtration apparatus
-
Ice
Procedure:
-
In a conical flask, dissolve methyl 2-aminobenzoxazole-5-carboxylate (0.01 mol) and the appropriate aromatic aldehyde (0.015 mol) in 10 ml of absolute alcohol.
-
Place a funnel in the neck of the conical flask.
-
Subject the reaction mixture to microwave irradiation at 480 Watts for 5 minutes.
-
After irradiation, cool the reaction mixture.
-
Triturate the cooled mixture with crushed ice.
-
Collect the separated solid by filtration.
-
Wash the solid with cold water.
-
Recrystallize the product from ethyl alcohol to obtain the pure compound.
-
Characterize the synthesized compounds using IR, 1H NMR, and mass spectral analysis.
Protocol 2: In Vivo Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema in Rats[2][3]
This is a standard and widely used method to screen for acute anti-inflammatory activity.
Materials:
-
Wistar albino rats (150-200 g)
-
1% w/v Carrageenan suspension in normal saline
-
Test compounds (benzoxazole derivatives)
-
Reference drug (e.g., Diclofenac sodium, 10 mg/kg)
-
Vehicle (e.g., 2% gum acacia in normal saline)
-
Plethysmometer
-
Oral gavage needle
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups: a control group, a reference drug group, and test compound groups.
-
Administer the vehicle, reference drug, or test compounds orally to the respective groups.
-
After 1 hour of drug administration, induce acute inflammation by injecting 0.1 ml of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
-
Analyze the data for statistical significance.
Protocol 3: In Vitro COX Inhibition Assay[5]
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds
-
Reference inhibitors (e.g., Celecoxib, Diclofenac)
-
Assay buffer (e.g., Tris-HCl buffer)
-
EIA kit for prostaglandin E2 (PGE2) measurement
-
Microplate reader
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Measure the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Visualizations
The following diagrams illustrate key concepts in the development of anti-inflammatory agents from benzoxazole scaffolds.
Caption: Drug development workflow for benzoxazole anti-inflammatory agents.
References
- 1. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2-(Benzo[d]oxazol-5-yl)acetic Acid in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2-(benzo[d]oxazol-5-yl)acetic acid core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. Its rigid, planar benzoxazole system, combined with the acidic functionality of the acetic acid side chain, provides a unique platform for designing molecules that can interact with various biological targets with high affinity and specificity. This document provides an overview of its applications, quantitative data on derivative activities, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant biological pathways and workflows.
Applications in Drug Discovery
The versatility of the this compound scaffold has been demonstrated in several key therapeutic areas:
-
Anticancer Agents: Derivatives have shown significant potential in oncology by targeting key pathways in cancer progression. Notably, they have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[1][2]
-
Heparanase Inhibitors: Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains, playing a crucial role in cancer metastasis, angiogenesis, and inflammation. Novel benzoxazol-5-yl acetic acid derivatives have been identified as potent heparanase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[3][4]
-
Alzheimer's Disease Therapeutics: The scaffold has been utilized to develop multi-target-directed ligands for the treatment of Alzheimer's disease. These derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[5][6][7][8][9]
Data Presentation: Quantitative Activity of Derivatives
The following tables summarize the in vitro activity of various derivatives based on the this compound scaffold.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Target | Reference |
| 14a | 2-(4-(N-(2-methoxyphenyl)carbamoyl)phenylamino) | HepG2 | 3.95 | VEGFR-2 | [2] |
| MCF-7 | 4.054 | VEGFR-2 | [2] | ||
| 14b | 2-(4-(N-(2-methoxyphenyl)carbamoyl)phenylamino)-5-chloro | HepG2 | 4.61 | VEGFR-2 | [2] |
| MCF-7 | 4.75 | VEGFR-2 | [2] | ||
| 14g | 2-(4-(N-(2,6-dimethylphenyl)carbamoyl)phenylamino) | MCF-7 | 5.8 | VEGFR-2 | [2] |
| 14i | 2-(4-(N-(2,6-dimethylphenyl)carbamoyl)phenylamino)-5-methyl | HepG2 | 3.22 | VEGFR-2 | [2] |
| BB | 5-amino-2-(p-bromophenyl) derivative | MCF-7 | 0.022 | Not Specified | [10] |
| MDA-MB-231 | 0.028 | Not Specified | [10] | ||
| 12l | 2-(4-(N-(2,5-dichlorophenyl)carbamoyl)phenylamino)-5-methyl | HepG2 | 10.50 | VEGFR-2 | [10] |
| MCF-7 | 15.21 | VEGFR-2 | [10] |
Table 2: Heparanase Inhibitory Activity of this compound Derivatives
| Compound ID | Modification | IC50 (nM) | Reference |
| 16e | trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl] | ~200 | [3][4] |
Table 3: Cholinesterase Inhibitory Activity of Benzoxazole Derivatives for Alzheimer's Disease
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 11 | Acetylcholinesterase (AChE) | 0.90 ± 0.05 | [5] |
| Butyrylcholinesterase (BuChE) | 1.10 ± 0.10 | [5] | |
| Compound 36 | Acetylcholinesterase (AChE) | 0.01262 | [8] |
| Butyrylcholinesterase (BuChE) | 0.02545 | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core scaffold and its derivatives, as well as for key biological assays.
Synthesis Protocols
Protocol 1: Synthesis of 2-Arylbenzoxazole-5-acetic Acid Derivatives [8]
This protocol outlines a general method for the synthesis of 2-arylbenzoxazole-5-acetic acid derivatives, a key class of compounds based on the target scaffold.
-
Schiff Base Formation: To a solution of methyl 3-amino-4-hydroxyphenylacetate (1 equivalent) in absolute ethanol, add an equimolar amount of the desired substituted benzaldehyde.
-
Heat the reaction mixture under reflux for approximately 4 hours.
-
Remove the ethanol by evaporation to obtain a thick product.
-
Oxidative Cyclization: Dissolve the crude product in hot glacial acetic acid.
-
Add lead tetraacetate (a suitable amount) to the solution and allow the mixture to cool to room temperature. A solid precipitate will form.
-
Collect the precipitate by filtration.
-
Ester Hydrolysis: To deprotect the carboxylic acid, hydrolyze the methyl ester by dissolving the solid in a solution of sodium hydroxide in ethanol and water.
-
Stir the mixture at room temperature for 3 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the final 2-arylbenzoxazole-5-acetic acid derivative.
-
Purification: The final product can be purified by recrystallization from a suitable solvent such as ethanol.
Biological Assay Protocols
Protocol 2: In Vitro Anticancer Activity (MTT Assay) [3][4][5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: After incubation, treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [11]
This assay measures the activity of AChE by quantifying the amount of thiocholine produced when acetylcholine is hydrolyzed.
-
Reagent Preparation:
-
Phosphate buffer (100 mM, pH 8.0)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution (0.25 mM)
-
AChE enzyme solution
-
Test compounds dissolved in a suitable solvent (e.g., ethanol)
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 20 µL of the test compound at various concentrations.
-
Add 20 µL of the AChE enzyme solution to each well.
-
Incubate the mixture for 15-20 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of acetylcholine (ACh) substrate.
-
-
Measurement: Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways associated with the this compound scaffold.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives to block angiogenesis.
Caption: Mechanism of action of benzoxazole derivatives as cholinesterase inhibitors for Alzheimer's disease.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Benzo[d]oxazol-5-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis yield of 2-(Benzo[d]oxazol-5-yl)acetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Starting materials, especially the aminophenol derivative, may have degraded. 3. Improper Stoichiometry: Incorrect molar ratios of reactants. 4. Ineffective Catalyst: The chosen catalyst may not be optimal for the specific substrates. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 2. Reagent Quality Check: Ensure the purity and integrity of starting materials using techniques like NMR or melting point analysis. Use freshly sourced or properly stored reagents. 3. Stoichiometric Adjustments: Carefully verify the molar ratios of your reactants. A slight excess of one reactant may sometimes be beneficial. 4. Catalyst Screening: If using a catalyzed reaction, consider screening different catalysts. For instance, various Lewis and Brønsted acids have been shown to be effective for benzoxazole synthesis.[1] |
| Formation of Side Products | 1. Over-oxidation: In oxidative cyclization methods, the desired product or starting material may be susceptible to over-oxidation. 2. Dimerization/Polymerization: Under certain conditions, starting materials or intermediates can self-condense. 3. Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzoxazole ring. | 1. Control of Oxidant: If using an oxidant like lead tetraacetate, add it portion-wise to control the reaction rate and minimize side reactions. 2. Concentration & Temperature Control: Adjusting the concentration of reactants and maintaining optimal reaction temperature can minimize polymerization. 3. Choice of Solvent and Catalyst: The solvent and catalyst can significantly influence the reaction pathway. For instance, using a Brønsted acidic ionic liquid gel has been shown to promote efficient cyclization.[1] |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging. 2. Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture. | 1. Recrystallization & Chromatography Optimization: Experiment with different solvent systems for recrystallization. For column chromatography, try different solvent gradients and stationary phases. 2. Work-up Procedure Modification: Adjust the pH during the aqueous work-up to facilitate selective precipitation of the product. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed method is the oxidative coupling of an appropriate o-aminophenol derivative with a substituted benzaldehyde. For instance, the synthesis of 2-arylbenzoxazole-5-acetic acid derivatives can be achieved through the reaction of methyl 3-amino-4-hydroxyphenylacetate with a substituted benzaldehyde, followed by oxidative cyclization using lead tetraacetate. The resulting ester is then hydrolyzed to the carboxylic acid.[2][3]
Q2: How can I improve the yield of the cyclization step?
A2: Optimizing the catalyst and reaction conditions is key. Studies have shown that using catalysts like a Brønsted acidic ionic liquid gel can lead to high yields (up to 98%) in the synthesis of 2-phenylbenzoxazole.[1] Additionally, microwave-assisted synthesis in the presence of glacial acetic acid has been reported to improve yields and reduce reaction times in related heterocyclic syntheses.[4]
Q3: What are some alternative synthetic strategies for benzoxazoles?
A3: A variety of methods exist for the synthesis of benzoxazoles beyond the classical condensation of o-aminophenols and carboxylic acids or their derivatives. These include reactions with aldehydes, ketones, alcohols, and isothiocyanates under different catalytic conditions.[3] The choice of method often depends on the available starting materials and the desired substitution pattern on the benzoxazole core.
Q4: Are there any "green" or more environmentally friendly synthesis methods?
A4: Yes, research is ongoing to develop more sustainable synthetic routes. For example, the use of recoverable and reusable catalysts, such as certain ionic liquids and nanocatalysts, is being explored.[3] Solvent-free reaction conditions or the use of greener solvents like water or ethanol are also key aspects of green chemistry approaches to benzoxazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzoxazole-5-acetic Acid Derivatives via Oxidative Coupling
This protocol is adapted from the synthesis of 2-arylbenzoxazole acetic acid derivatives.[2]
Step 1: Schiff Base Formation
-
To a solution of a suitably substituted benzaldehyde (1 mmol) in absolute ethanol, add an equimolar amount of methyl 3-amino-4-hydroxyphenylacetate (1 mmol).
-
Heat the resulting solution under reflux for approximately 4 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the ethanol to obtain the crude Schiff base.
Step 2: Oxidative Cyclization
-
Dissolve the crude Schiff base in hot glacial acetic acid.
-
Add a suitable amount of lead tetraacetate portion-wise.
-
Allow the mixture to cool to room temperature, which should result in the precipitation of the solid product.
-
Collect the precipitate by filtration.
Step 3: Hydrolysis
-
Suspend the methyl ester derivative in a mixture of ethanol and water.
-
Add a 90% NaOH solution and stir at room temperature for 3 hours.[3]
-
Acidify the reaction mixture to precipitate the final 2-arylbenzoxazole-5-acetic acid product.
-
Collect the product by filtration and purify by recrystallization.
Data Presentation
Table 1: Reported Yields for Selected 2-Arylbenzoxazole-5-acetic Acid Derivatives
| Compound | Substituent on 2-Aryl Group | Yield (%) | Reference |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | 3-Benzyloxyphenyl | 57 | [2] |
Note: The yield is for the final acetic acid product after synthesis and purification.
Visualizations
Caption: General workflow for the synthesis of 2-Arylbenzoxazole-5-acetic acid.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: 2-(Benzo[d]oxazol-5-yl)acetic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Benzo[d]oxazol-5-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common purification techniques for this compound and similar benzoxazole derivatives are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: What are some suitable recrystallization solvents for this compound?
A2: While specific solvent systems for this exact compound are not widely published, based on the purification of analogous structures, suitable solvents for recrystallization would likely include ethanol, methanol, ethyl acetate, or mixtures of these with a non-polar solvent like hexanes to induce precipitation.[1][2] For acidic compounds, a biphasic recrystallization involving dissolution in a basic aqueous solution followed by acidification to precipitate the pure product can also be effective.
Q3: What are the typical stationary and mobile phases for column chromatography of this compound?
A3: For silica gel column chromatography, a common stationary phase is silica gel 60 (particle size 40-63 µm). The mobile phase is typically a gradient or isocratic mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[3] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis.
Q4: What are the expected physical properties of pure this compound?
Q5: What are potential impurities I might encounter?
A5: Potential impurities could include unreacted starting materials from the synthesis, such as 4-amino-3-hydroxyphenylacetic acid derivatives and the corresponding aldehyde or carboxylic acid used in the cyclization step.[4] Side-products from incomplete cyclization or over-reaction may also be present.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. | - Add a non-polar co-solvent (e.g., hexanes) to decrease solubility. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to promote crystallization. - Reduce the initial volume of the solvent used for dissolution. |
| The compound precipitated as an oil ("oiling out"). | - Re-heat the solution to dissolve the oil, then add more of the primary solvent or a small amount of a co-solvent in which the compound is more soluble and allow it to cool slowly. - Try a different recrystallization solvent system. | |
| Product Fails to Crystallize | The crude material contains a high level of impurities that inhibit crystallization. | - Purify the crude product by column chromatography first to remove the bulk of the impurities. - Attempt to precipitate the product by adding a non-polar solvent to a solution of the crude material in a polar solvent. |
| The solution is supersaturated. | - Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. - Add a seed crystal of the pure compound, if available. | |
| Poor Separation in Column Chromatography | The chosen eluent system is not optimal. | - Perform a thorough TLC analysis with various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives good separation between the product and impurities (target Rf of ~0.3-0.4). |
| The column was not packed properly, leading to channeling. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. | |
| The column was overloaded with the crude material. | - Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). | |
| Product Appears Colored After Purification | Presence of persistent colored impurities. | - Treat a solution of the product with activated charcoal before the final filtration and crystallization step. - Consider a chemical wash during workup if the nature of the colored impurity is known (e.g., a mild acid or base wash). |
Experimental Protocols
Note: The following protocols are generalized methods for the purification of benzoxazole derivatives and should be adapted for this compound based on preliminary small-scale trials.
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, methanol, isopropanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the minimum amount of the hot, chosen solvent to the crude this compound until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using different mobile phase compositions (e.g., varying ratios of hexanes:ethyl acetate) to find an eluent system that provides good separation of the desired product from impurities. The ideal Rf value for the product is typically between 0.3 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Purification (Optional): The resulting solid can be further purified by recrystallization if necessary.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate [scielo.org.za]
- 3. rsc.org [rsc.org]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Technical Support Center: Synthesis of Benzoxazole Derivatives
Welcome to the technical support center for the synthesis of benzoxazole derivatives. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzoxazole derivatives?
A1: The most prevalent methods for synthesizing benzoxazoles involve the condensation and cyclization of o-aminophenols with various functional groups.[1][2] Key approaches include:
-
Condensation with Carboxylic Acids or Derivatives: This is a classic method, often requiring high temperatures and the use of dehydrating agents like polyphosphoric acid (PPA).[3][4][5]
-
Condensation with Aldehydes: This reaction is typically catalyzed by Brønsted or Lewis acids and may involve an oxidative cyclization step.[6][7] A variety of catalysts, including ionic liquids and nanoparticles, have been developed to improve yields and reaction conditions.[1][6][8]
-
Reaction with Orthoesters: This method provides an efficient route to 2-substituted benzoxazoles.[9]
-
Metal-Catalyzed Cyclizations: Copper and palladium-catalyzed reactions are used for intramolecular cyclization of precursors like o-haloanilides or via C-H activation.[9]
Q2: Why is my reaction yield consistently low?
A2: Low yields are a frequent issue and can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Optimization of temperature, reaction time, and catalyst loading is crucial. For instance, some solvent-free reactions require temperatures up to 130°C for several hours to achieve high yields.[6][7]
-
Side Reactions: Formation of byproducts, such as Schiff bases (imines) that do not cyclize, can reduce the yield of the desired benzoxazole.[6]
-
Substrate Reactivity: The electronic properties of substituents on the o-aminophenol or the aldehyde/carboxylic acid can significantly impact reactivity. Electron-withdrawing groups on the aldehyde, for example, can sometimes lead to lower yields compared to electron-donating groups.[6]
-
Catalyst Inactivation: The catalyst may be deactivated by impurities in the starting materials or solvents.[8]
-
Degradation: High reaction temperatures can sometimes lead to the degradation of starting materials or the final product.[10]
Q3: What is the proposed mechanism for the condensation of an o-aminophenol with an aldehyde?
A3: The generally accepted mechanism involves several steps:
-
Schiff Base Formation: The amino group of the o-aminophenol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the phenol attacks the imine carbon, leading to the formation of a benzoxazoline ring.
-
Aromatization: The benzoxazoline intermediate undergoes oxidation to form the stable, aromatic benzoxazole ring. This oxidation can be facilitated by air (oxygen) or other oxidizing agents present in the reaction.[6]
A diagram of the proposed reaction mechanism is shown below.
Caption: Reaction mechanism for benzoxazole synthesis.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Many benzoxazole syntheses require elevated temperatures. Reactions run at room temperature or below 100°C may not proceed.[5][6] Action: Gradually increase the reaction temperature, monitoring for product formation via TLC or LC-MS. For solvent-free reactions, temperatures of 130°C are common.[6] |
| Ineffective Catalyst | Traditional Brønsted or Lewis acids can have low catalytic activity in some cases.[6][7] The choice of catalyst is critical and substrate-dependent. Action: Screen different catalysts. Consider modern alternatives like ionic liquids, heterogeneous catalysts (e.g., Fe₃O₄@SiO₂-SO₃H), or metal triflates (e.g., Sm(OTf)₃), which have shown high efficacy.[8][9] |
| Insufficient Reaction Time | The reaction may not have reached equilibrium or completion. Action: Extend the reaction time. Monitor the reaction progress at regular intervals using TLC or LC-MS until the starting material is consumed. Reaction times can range from a few hours to over 12 hours.[2][6] |
| Atmospheric Conditions | The final aromatization step often requires an oxidant, which can be atmospheric oxygen. Action: If the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon), consider running the reaction open to the air or bubbling air/oxygen through the mixture, especially during the final step. |
| Degradation of Reagents | o-Aminophenols can be sensitive to oxidation and light. Impure starting materials can lead to side reactions. Action: Use freshly purified starting materials and high-purity solvents. Store sensitive reagents under an inert atmosphere and protected from light. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Persistent Impurities | Crude products can contain unreacted starting materials, catalyst residues, or side products that are difficult to separate. Action 1 (Chromatography): Optimize silica gel column chromatography conditions. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[6] Action 2 (Recrystallization): If the product is a solid, recrystallization is a powerful purification technique. Solvents like ethanol or mixed solvent systems (e.g., acetone/acetonitrile) can be effective.[11][12] |
| Catalyst Residue | Homogeneous catalysts can be challenging to remove completely. Action 1: If using a heterogeneous or magnetic catalyst (e.g., Fe₃O₄-based), it can be easily removed by filtration or with an external magnet.[1][8] Action 2: For soluble catalysts, perform an aqueous workup with washes designed to remove the specific catalyst (e.g., an acidic or basic wash). |
| Colored Impurities | The reaction mixture may produce dark, colored impurities that persist in the final product. Action: Treat a solution of the crude product with a clarifying agent like activated charcoal. Dissolve the product in a suitable solvent (e.g., ethyl acetate), add charcoal, stir, and filter to remove the charcoal and adsorbed impurities.[11] |
A logical workflow for troubleshooting common synthesis issues is presented below.
Caption: A decision-making workflow for troubleshooting.
Experimental Protocols & Data
Example Protocol: Synthesis of 2-Phenylbenzoxazole
This protocol is a general example based on the condensation of o-aminophenol and benzaldehyde using a reusable heterogeneous catalyst.[6][7]
Materials:
-
o-Aminophenol (1.0 mmol, 109.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Heterogeneous Acid Catalyst (e.g., BAIL gel, 1.0 mol%, ~10 mg)[6]
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a 5 mL reaction vessel, add o-aminophenol, benzaldehyde, and the catalyst.
-
Reaction Conditions: Stir the reaction mixture at 130°C under solvent-free conditions for 5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting materials are consumed.
-
Workup: After completion, cool the mixture to room temperature. Dissolve the residue in ethyl acetate (10 mL).
-
Catalyst Recovery: Separate the heterogeneous catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.[6]
-
Extraction: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a mixture of petroleum ether and acetone (e.g., 19:1 v/v) as the eluent, to afford the pure 2-phenylbenzoxazole.[6]
Comparative Data on Catalytic Systems
The choice of catalyst significantly impacts reaction outcomes. The following table summarizes the performance of different catalysts for the synthesis of 2-phenylbenzoxazole from o-aminophenol and benzaldehyde.
| Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| BAIL gel (1 mol%) | Solvent-free, 130°C | 5 | 98 | [6][7] |
| Fe₃O₄@SiO₂-SO₃H (0.03g) | Solvent-free, 50°C | 0.5 | 92 | [8] |
| Sm(OTf)₃ (10 mol%) | EtOH:H₂O, reflux | 0.75 | 94 | [9] |
| No Catalyst | Solvent-free, 130°C | 5 | <5 | [8] |
| Traditional Lewis Acids (e.g., ZnCl₂) | Various | >5 | Low | [6][7] |
This guide is intended to provide general assistance. Specific experimental conditions may need to be optimized for different substrates and desired outcomes. Always consult relevant literature and adhere to laboratory safety protocols.
References
- 1. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. Condensation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Improving the drug metabolism and pharmacokinetic (DMPK) profile of benzoxazole compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the drug metabolism and pharmacokinetic (DMPK) properties of benzoxazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common DMPK challenges associated with benzoxazole compounds?
A1: Benzoxazole derivatives, while being a versatile scaffold in medicinal chemistry, often present several DMPK challenges. These include poor aqueous solubility due to their typically lipophilic and planar structure, high metabolic turnover (low metabolic stability) often mediated by cytochrome P450 (CYP) enzymes, and low oral bioavailability resulting from a combination of poor solubility and high first-pass metabolism.[1][2] Some derivatives may also be subject to efflux by transporters like P-glycoprotein (P-gp), further limiting their absorption.
Q2: How can the metabolic stability of a benzoxazole compound be improved?
A2: Improving metabolic stability is a key aspect of lead optimization.[3] Strategies often involve identifying the "metabolic soft spots" on the molecule, which are the sites most susceptible to metabolism by enzymes like CYPs.[4] Once identified, these positions can be blocked or modified. Common approaches include:
-
Introducing electron-withdrawing groups: This can deactivate aromatic rings towards oxidative metabolism.[5]
-
Replacing metabolically liable groups with more stable alternatives: For example, replacing an easily oxidized methyl group with a trifluoromethyl group.
-
Steric hindrance: Introducing bulky groups near the metabolic soft spot can prevent the enzyme from accessing it.[5]
-
Scaffold hopping: In some cases, the entire benzoxazole core or a significant portion of it might be replaced with a different heterocyclic system that is less prone to metabolism while retaining the desired pharmacological activity.[6]
Q3: What are effective strategies for enhancing the aqueous solubility of poorly soluble benzoxazole compounds?
A3: Enhancing the solubility of benzoxazole compounds is crucial for improving their oral absorption and bioavailability.[2] Several formulation and chemical modification strategies can be employed:
-
Salt formation: For benzoxazole derivatives with ionizable groups (acidic or basic centers), forming a salt is often the most effective way to increase solubility.[6][7]
-
Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[8] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a higher dissolution rate.[1][9]
-
Complexation: Using cyclodextrins to form inclusion complexes can mask the lipophilic parts of the benzoxazole molecule, thereby increasing its aqueous solubility.[10]
-
Chemical modification: Introducing polar functional groups (e.g., hydroxyl, amino) to the benzoxazole scaffold can increase its hydrophilicity.
Q4: My benzoxazole compound shows good solubility but still has low oral bioavailability. What could be the reason?
A4: If a benzoxazole compound has good aqueous solubility but poor oral bioavailability, the issue might be related to low intestinal permeability or high first-pass metabolism.[1] Another possibility is that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells and back into the gut lumen. The Caco-2 permeability assay can help determine if a compound is subject to high efflux.
Q5: What is the role of Cytochrome P450 (CYP) enzymes in the metabolism of benzoxazole compounds?
A5: Cytochrome P450 (CYP) enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are major contributors to the phase I metabolism of many drugs, including benzoxazole derivatives.[11][12] They often catalyze oxidative reactions on the benzoxazole scaffold, leading to the formation of more polar metabolites that can be more easily excreted.[11] However, this metabolic activity can also lead to rapid clearance of the parent drug, reducing its half-life and systemic exposure. Some benzoxazole derivatives can also act as inhibitors of CYP enzymes, which can lead to drug-drug interactions.[13]
Troubleshooting Guides
Guide 1: Investigating and Improving Low Metabolic Stability
This guide provides a systematic approach to troubleshooting and improving the metabolic stability of benzoxazole compounds.
Workflow for Improving Metabolic Stability
Caption: Workflow for troubleshooting and improving low metabolic stability.
Quantitative Data on Metabolic Stability
The following table provides hypothetical examples of how structural modifications can impact the metabolic stability of benzoxazole derivatives in human liver microsomes (HLM).
| Compound ID | R1 Substituent | R2 Substituent | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| BZX-01 | H | H | < 5 | > 200 |
| BZX-02 | F | H | 25 | 55 |
| BZX-03 | H | OCH3 | 15 | 92 |
| BZX-04 | F | OCH3 | 45 | 31 |
Guide 2: Addressing Poor Aqueous Solubility
This guide outlines strategies to enhance the solubility of benzoxazole compounds.
Decision Tree for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement strategy.
Quantitative Data on Solubility Enhancement
The following table illustrates the impact of different formulation strategies on the aqueous solubility of a hypothetical benzoxazole compound (BZX-05).
| Formulation of BZX-05 | Aqueous Solubility (µg/mL) | Fold Increase |
| Crystalline Drug | 2 | - |
| Hydrochloride Salt | 150 | 75 |
| Solid Dispersion (20% in PVP) | 45 | 22.5 |
| Complex with HP-β-Cyclodextrin | 80 | 40 |
Guide 3: Overcoming Low Permeability and High Efflux
This guide provides insights into addressing challenges related to poor membrane permeability and active efflux.
Workflow for Permeability Issues
Caption: Workflow for addressing low permeability and high efflux.
Quantitative Data on Permeability
The following table shows hypothetical Caco-2 permeability data for a series of benzoxazole analogs.
| Compound ID | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| BZX-06 | 0.5 | 5.0 | 10.0 | Low (High Efflux) |
| BZX-07 | 1.2 | 1.5 | 1.25 | Moderate |
| BZX-08 | 8.0 | 9.2 | 1.15 | High |
| BZX-09 | 0.2 | 0.3 | 1.5 | Low (Poor Passive Permeability) |
-
High Permeability: Papp > 5.0 x 10⁻⁶ cm/s
-
Moderate Permeability: 1.0 < Papp < 5.0 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Potential for Significant Efflux: Efflux Ratio > 2
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of a benzoxazole compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test benzoxazole compound (10 mM stock in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system solution in 0.1 M phosphate buffer.
-
Dilute the test compound and positive controls to the desired starting concentration in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the microsomal suspension, and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a benzoxazole compound using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4 for basolateral, pH 6.5 for apical)
-
Test benzoxazole compound (stock solution in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for P-gp substrate)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A high TEER value indicates good monolayer integrity.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS (pH 6.5) to the apical (A) side of the Transwell®.
-
Add fresh HBSS (pH 7.4) to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Perform the assay as described above, but add the test compound to the basolateral (B) side and sample from the apical (A) side.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is a substrate for an active efflux transporter.
References
- 1. The role of metabolites in predicting drug-drug interactions: Focus on irreversible P450 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. internationaljournal.org.in [internationaljournal.org.in]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Overcoming Solubility Challenges of 2-(Benzo[d]oxazol-5-yl)acetic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 2-(Benzo[d]oxazol-5-yl)acetic acid in biological assays.
Troubleshooting Guide
Issue: Precipitate formation when preparing aqueous working solutions from a DMSO stock.
Cause: this compound, like many organic compounds, is likely poorly soluble in aqueous buffers. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution.[1][2][3]
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility. Many cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your system.[4][5] A gradual dilution process can sometimes prevent precipitation.
-
Use of Co-solvents: In addition to DMSO, other co-solvents can be explored.[6][7][8] However, their compatibility with the specific assay must be validated.
-
pH Adjustment: The solubility of acidic compounds can sometimes be improved by adjusting the pH of the buffer. Experiment with slightly basic conditions (pH 7.5-8.5), but ensure the pH is compatible with your assay.
-
Inclusion of Serum: For cell-based assays, the presence of serum proteins in the culture medium can help to solubilize hydrophobic compounds.[9]
Experimental Protocol: Serial Dilution from DMSO Stock
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks.
-
To prepare the final working concentration, add a small volume of the appropriate DMSO intermediate stock directly to the pre-warmed assay medium, vortexing or mixing immediately and thoroughly.
-
Visually inspect for any signs of precipitation.
-
Include a vehicle control in your experiment with the same final concentration of DMSO as the test samples.
Issue: Inconsistent or non-reproducible results in biological assays.
Cause: Poor solubility can lead to an inaccurate concentration of the compound in the assay, resulting in variable biological activity.[1] The actual concentration of the dissolved compound may be significantly lower than the nominal concentration.
Solutions:
-
Solubility Assessment: Before conducting extensive biological assays, determine the kinetic solubility of this compound in your specific assay buffer.
-
Formulation Strategies: For persistent solubility issues, consider more advanced formulation approaches:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[10][11][12][13][14]
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanoscale can significantly increase its surface area and dissolution rate.[15][16][17][18][19]
-
Lipid-Based Formulations: Incorporating the compound into lipid carriers can enhance its solubility and absorption in biological systems.[20][21]
-
Quantitative Data Summary: Solubility Enhancement Strategies
| Formulation Strategy | Principle | Potential Fold Increase in Solubility | Key Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Increase the polarity of the solvent mixture. | 2 to 100-fold | Potential for precipitation on dilution; solvent toxicity.[4][6] |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulation of the hydrophobic drug molecule. | 10 to 1000-fold | Stoichiometry of complexation; potential for cellular effects.[10][11] |
| Nanonization | Increased surface area leads to faster dissolution. | Varies significantly | Requires specialized equipment; potential for particle aggregation.[15][16] |
| pH Modification | Ionization of the acidic functional group. | 2 to 50-fold | pH must be compatible with the biological assay. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO in a cell-based assay?
A1: The tolerance to DMSO varies between cell types. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines.[5] However, it is always best practice to perform a vehicle toxicity control to determine the maximum tolerable concentration for your specific cells.
Q2: Can I sonicate my sample to improve the solubility of this compound?
A2: Sonication can be a useful technique to aid in the initial dissolution of a compound in a solvent. However, it may not prevent precipitation when the solution is diluted into an aqueous buffer. It is a good practice to visually inspect the solution after sonication and dilution.
Q3: Are there any commercially available formulations to improve the solubility of research compounds?
A3: Yes, several companies offer services and reagents for formulating poorly soluble compounds. These include pre-formulated cyclodextrins, lipid-based delivery systems, and services for creating nanoparticle formulations.
Q4: How can I determine the actual concentration of my dissolved compound in the assay medium?
A4: To accurately determine the concentration of the dissolved compound, you can centrifuge your final working solution to pellet any precipitate and then measure the concentration of the compound in the supernatant using an analytical technique such as High-Performance Liquid Chromatography (HPLC).
Visualizing Experimental Workflows and Concepts
Caption: Troubleshooting workflow for addressing precipitation issues.
Caption: Conceptual pathway for enhancing bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scienceasia.org [scienceasia.org]
- 14. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds | Semantic Scholar [semanticscholar.org]
- 19. ovid.com [ovid.com]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Troubleshooting inconsistent results in anticancer assays with 2-(Benzo[d]oxazol-5-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(Benzo[d]oxazol-5-yl)acetic acid in anticancer assays. Inconsistent results in cell-based assays can arise from a variety of factors, from compound handling to the specifics of the assay protocol. This guide is designed to help you identify and address common issues to ensure reliable and reproducible data.
I. Troubleshooting Guides
This section provides a question-and-answer-style guide to troubleshoot common problems encountered during anticancer assays with this compound.
Inconsistent IC50 Values or High Variability Between Replicates
Question: Why are my IC50 values for this compound inconsistent across experiments, or why is there high variability between my technical replicates?
Possible Causes and Solutions:
-
Compound Solubility and Precipitation: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound in your stock solution or in the cell culture medium is a primary cause of inconsistent results.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final assay medium, ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%). Visually inspect for any precipitation after dilution. If precipitation occurs, you may need to lower the final concentration of the compound or use a different solvent system if compatible with your cells. It's recommended to prepare fresh dilutions for each experiment.
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. When preparing serial dilutions, ensure thorough mixing between each step.
-
-
Uneven Cell Seeding: A non-uniform cell monolayer will lead to variability in the number of cells per well, affecting the final readout.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling. Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS or media.
-
-
Inconsistent Incubation Times: Variations in the incubation time with the compound can lead to different levels of cytotoxicity.
-
Solution: Standardize the incubation time for all experiments. Use a multichannel pipette for simultaneous addition of the compound to multiple wells.
-
Low Potency or No Observed Cytotoxicity
Question: I am not observing the expected cytotoxic effect of this compound on my cancer cell lines. What could be the reason?
Possible Causes and Solutions:
-
Compound Inactivity: The compound may not be active in your specific cell line or at the concentrations tested.
-
Solution: Include a positive control (a known cytotoxic agent for your cell line) to ensure your assay is working correctly. Test a wider range of concentrations of this compound.
-
-
Compound Degradation: The compound may be unstable in your cell culture medium.
-
Sub-optimal Assay Conditions: The chosen assay may not be sensitive enough to detect the cytotoxic effects.
-
Solution: Optimize your assay parameters, such as cell seeding density and incubation time. Consider using a more sensitive assay for cell viability.
-
High Background Signal in Control Wells
Question: My negative control (vehicle-treated) wells are showing a high background signal, making it difficult to assess the effect of the compound. What should I do?
Possible Causes and Solutions:
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final DMSO concentration in all wells, including controls, is identical and below the toxic threshold for your cell line.
-
-
Media Components Interference: Phenol red in the culture medium can interfere with colorimetric assays like the MTT assay.
-
Solution: Use phenol red-free medium for the duration of the assay.
-
-
Contamination: Bacterial or yeast contamination can affect the assay readout.
-
Solution: Regularly check your cell cultures for contamination. Use sterile techniques throughout the experiment.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on the properties of similar benzoxazole derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. It is important to note that the aqueous solubility is likely low, so care must be taken when diluting the DMSO stock into cell culture medium to avoid precipitation.
Q2: What is the known mechanism of action for this compound?
A2: The precise mechanism of action for this compound is not definitively established in the public domain. However, research on related benzoxazole derivatives suggests several potential anticancer mechanisms, including:
-
Aryl Hydrocarbon Receptor (AhR) Pathway Modulation: Some benzoxazole compounds are known to interact with the AhR signaling pathway, which can influence cell proliferation and apoptosis.
-
VEGFR-2 Inhibition: Certain benzoxazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.
-
Induction of Apoptosis: Many anticancer compounds, including some benzoxazoles, exert their effects by inducing programmed cell death (apoptosis), often through modulation of the Bcl-2 family of proteins.
Q3: Which anticancer assays are most suitable for evaluating this compound?
A3: A multi-assay approach is recommended to gain a comprehensive understanding of the compound's effects.
-
Initial Screening (Cell Viability/Cytotoxicity):
-
MTT Assay: Measures metabolic activity.
-
SRB (Sulforhodamine B) Assay: Measures total protein content.
-
-
Mechanism of Action (Apoptosis):
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measures the activity of key apoptosis-executing enzymes.
-
Q4: How should I store the this compound stock solution?
A4: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
III. Data Presentation
Table 1: Troubleshooting Summary for Inconsistent Anticancer Assay Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Compound precipitation | Prepare fresh dilutions; visually inspect for precipitates; consider lowering the final concentration. |
| Pipetting error | Calibrate pipettes; use reverse pipetting for DMSO stocks; ensure thorough mixing. | |
| Uneven cell seeding | Ensure a single-cell suspension; mix well before and during plating; avoid edge effects. | |
| Inconsistent IC50 values | Inconsistent incubation times | Standardize incubation time; use a multichannel pipette for compound addition. |
| Compound degradation | Prepare fresh solutions; minimize exposure to light and heat. | |
| Low or no observed cytotoxicity | Compound inactivity in the cell line | Include a positive control; test a wider concentration range. |
| Sub-optimal assay conditions | Optimize cell density and incubation time; consider a more sensitive assay. | |
| High background in controls | DMSO toxicity | Keep final DMSO concentration low and consistent (<0.5%). |
| Media interference | Use phenol red-free medium for colorimetric assays. | |
| Contamination | Regularly check for and prevent microbial contamination. |
IV. Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium (phenol red-free recommended)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure >95% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in phenol red-free medium to achieve the desired final concentrations. The final DMSO concentration should be constant and non-toxic.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not result in over-confluence at the end of the experiment.
-
After 24 hours, treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment period.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates correctly.
-
Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).
-
V. Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be affected by this compound, based on the known activities of related benzoxazole compounds.
Caption: Potential Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Caption: Induction of apoptosis via inhibition of Bcl-2.
Experimental Workflow
Caption: General experimental workflow for anticancer assays.
Technical Support Center: Synthesis of 2-(Benzo[d]oxazol-5-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzo[d]oxazol-5-yl)acetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using 3-amino-4-hydroxyphenylacetic acid as a starting material.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete cyclization of the 3-amino-4-hydroxyphenylacetic acid starting material. | - Ensure the dehydrating agent (e.g., polyphosphoric acid) is fresh and used in sufficient quantity. - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of the starting material or product at high temperatures. | - If using a high-boiling point solvent or catalyst like polyphosphoric acid, ensure the temperature is carefully controlled and not excessively high. - Consider using a milder cyclization agent or catalyst. | |
| Sub-optimal reaction conditions. | - Optimize the reaction conditions, including solvent, temperature, and catalyst loading. | |
| Presence of Impurities in the Final Product | Incomplete reaction, with starting material remaining. | - Extend the reaction time or increase the temperature to drive the reaction to completion. - Purify the crude product using column chromatography or recrystallization. |
| Formation of polyamide byproducts through intermolecular condensation of 3-amino-4-hydroxyphenylacetic acid.[1][2][3] | - Use a high-dilution approach to favor intramolecular cyclization over intermolecular polymerization. - Optimize the reaction conditions to favor the formation of the benzoxazole ring. | |
| Decarboxylation of the acetic acid side chain.[4] | - Avoid excessively high temperatures and prolonged reaction times. - Use a milder cyclization method if decarboxylation is a significant issue. | |
| Presence of residual catalyst or reagents. | - Perform a thorough work-up procedure to remove the catalyst and any unreacted reagents. This may include washing with appropriate aqueous solutions and recrystallization. | |
| Difficulty in Product Isolation | The product is highly soluble in the reaction solvent. | - After the reaction, quench the mixture by pouring it into ice-water to precipitate the product. - Extract the product with a suitable organic solvent. |
| The product is an oil and does not solidify. | - Attempt to induce crystallization by scratching the side of the flask or by adding a seed crystal. - Purify the oily product using column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the cyclization of 3-amino-4-hydroxyphenylacetic acid.[5] This is typically achieved by heating the starting material in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA).[6][7] The PPA promotes the intramolecular condensation between the amino and hydroxyl groups to form the benzoxazole ring.
Q2: What are the key starting materials for this synthesis?
The primary starting material is 3-amino-4-hydroxyphenylacetic acid.[5] For the cyclization step, a suitable dehydrating agent and catalyst like polyphosphoric acid is required.[6]
Q3: What are the most likely side reactions to occur during this synthesis?
The most probable side reactions include:
-
Incomplete cyclization: The starting material, 3-amino-4-hydroxyphenylacetic acid, may not fully convert to the desired product.
-
Polyamide formation: Due to the bifunctional nature of the starting material (containing both an amino and a carboxylic acid group), intermolecular condensation can occur, leading to the formation of polyamide oligomers or polymers.[1][2][3]
-
Decarboxylation: The acetic acid moiety of the product can be susceptible to decarboxylation, especially under harsh reaction conditions such as high temperatures.[4]
Q4: How can I monitor the progress of the reaction?
The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be chosen to clearly separate the starting material, the product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.
Q5: What is a suitable method for purifying the final product?
Purification of this compound can be achieved through several methods:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system should be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column chromatography: If recrystallization is not effective in removing all impurities, silica gel column chromatography can be employed. A suitable eluent system will need to be determined to achieve good separation.[3]
-
Acid-base extraction: Since the product is a carboxylic acid, it can be purified by dissolving the crude material in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.
Experimental Protocols
Synthesis of this compound via Polyphosphoric Acid-Catalyzed Cyclization
This protocol describes a general procedure for the synthesis of this compound from 3-amino-4-hydroxyphenylacetic acid using polyphosphoric acid (PPA) as the cyclizing agent.
Materials:
-
3-amino-4-hydroxyphenylacetic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-amino-4-hydroxyphenylacetic acid.
-
Add polyphosphoric acid to the flask (typically in a 1:10 to 1:20 weight ratio of starting material to PPA).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 120-150 °C) and maintain for the required time (typically 2-6 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the viscous reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral.
-
For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) or purified by column chromatography.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A diagram illustrating troubleshooting steps for low product yield.
References
- 1. BJOC - Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes [beilstein-journals.org]
- 2. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (3-Amino-4-hydroxyphenyl)acetic acid | C8H9NO3 | CID 1473103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
Refinement of protocols for synthesizing 2-substituted benzoxazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the synthesis of 2-substituted benzoxazoles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-substituted benzoxazoles, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Poor quality of starting materials (e.g., oxidized 2-aminophenol). | Use freshly purified starting materials. 2-Aminophenol can be purified by recrystallization. | |
| Inefficient catalyst or inappropriate catalyst loading. | Screen different catalysts (e.g., Brønsted acids, Lewis acids, metal catalysts). Optimize the catalyst loading to find the most effective concentration.[1][2] | |
| Presence of electron-withdrawing groups on the substituent, which can disfavor the formation of the activated reaction intermediate.[3] | Consider using a more reactive precursor for the 2-substituent or a more potent activation method. | |
| Formation of Side Products/Impurities | Self-condensation of 2-aminophenol. | Control the reaction temperature and add the coupling partner (e.g., aldehyde, carboxylic acid) portion-wise. |
| Formation of acetamide intermediates when using certain amide-based protocols.[3][4] | Ensure the reaction conditions favor cyclization over simple acylation. This may involve adjusting the temperature or catalyst. | |
| Decomposition of the product on silica gel during purification. | Consider alternative purification methods such as recrystallization or using a different stationary phase for chromatography (e.g., alumina). 2D TLC can help diagnose decomposition on silica.[5] | |
| Difficulty in Product Purification | Product co-elutes with starting materials or byproducts. | Optimize the chromatography conditions (e.g., solvent system, gradient). Consider derivatization of the impurity to alter its polarity. |
| Product is an oil and difficult to crystallize. | Attempt purification by column chromatography. If crystallization is necessary, try different solvent systems or seeding with a small crystal of the pure product. | |
| Use of Harsh or Toxic Reagents | Traditional methods often employ strong acids, high temperatures, or toxic catalysts.[1] | Explore greener alternatives such as using fly ash as a catalyst, imidazolium chloride as a promoter, or employing nanocatalyzed synthesis.[1][3][6] |
| Use of hazardous cyanating agents like BrCN.[7] | Consider safer alternatives for introducing the 2-amino group, such as using N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-substituted benzoxazoles?
A1: The most prevalent methods involve the condensation of a 2-aminophenol with various functional groups. Common coupling partners include carboxylic acids, aldehydes, tertiary amides, and β-diketones.[2][8][9] Alternative strategies include the direct C-H functionalization at the C2 position of the benzoxazole core and the cyclization of suitably functionalized precursors.[8]
Q2: My reaction with 2-aminophenol and a carboxylic acid in polyphosphoric acid (PPA) is giving low yields. What can I do?
A2: Low yields in PPA-mediated condensations can be due to several factors. Ensure the PPA is fresh and properly mixed to create a homogenous reaction medium. The reaction often requires heating; typical conditions are stirring at 60°C for 2 hours, followed by 120°C for another 2 hours.[5] If the yield is still low, consider alternative coupling agents or a different synthetic route.
Q3: Are there any environmentally friendly methods for synthesizing 2-substituted benzoxazoles?
A3: Yes, several "green" chemistry approaches have been developed. These include using fly ash as a reusable catalyst for the condensation of 2-aminophenols with aldehydes, and employing imidazolium chloride as a metal-free promoter.[1][3][4] Nanocatalyzed syntheses in aqueous media also offer a more sustainable option.[6]
Q4: How can I synthesize 2-aminobenzoxazoles without using highly toxic reagents like cyanogen bromide (BrCN)?
A4: A safer alternative to BrCN is the use of N-cyano-N-phenyl-p-toluenesulfonamide as a cyanating agent in the presence of a Lewis acid for the cyclization of 2-aminophenols.[7] Another approach is the intramolecular Smiles rearrangement of activated benzoxazole-2-thiol derivatives.[7]
Q5: My 2-substituted benzoxazole is unstable on silica gel. How can I purify it?
A5: If your product decomposes on silica gel, you should avoid silica gel column chromatography.[5] Alternative purification techniques include:
-
Recrystallization: This is an excellent method if a suitable solvent system can be found.
-
Preparative Thin Layer Chromatography (Prep-TLC): This can sometimes be gentler than column chromatography.
-
Chromatography on a different stationary phase: Alumina or other less acidic supports can be used.
-
Distillation or Sublimation: For volatile or thermally stable compounds.
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzoxazoles via Tf₂O-Promoted Amide Activation
This protocol is adapted from a method utilizing triflic anhydride (Tf₂O) to activate tertiary amides for reaction with 2-aminophenols.[8]
Materials:
-
Tertiary amide (1.1 eq)
-
2-Aminophenol (1.0 eq)
-
Triflic anhydride (Tf₂O) (1.2 eq)
-
2-Fluoropyridine (2.0 eq)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
Procedure:
-
Dissolve the tertiary amide in DCM.
-
Add 2-Fluoropyridine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add Tf₂O dropwise to the cooled solution and stir for 15 minutes.
-
Add the 2-aminophenol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding Et₃N.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Green Synthesis of 2-Aryl Benzoxazoles using Fly Ash Catalyst
This protocol outlines an environmentally benign approach using a reusable catalyst.[1]
Materials:
-
2-Aminophenol (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Preheated fly ash (PHFA)
-
Ethanol
Procedure:
-
Prepare preheated fly ash (PHFA) by heating it at a high temperature.
-
In a round-bottom flask, combine 2-aminophenol, the substituted aldehyde, and a catalytic amount of PHFA in ethanol.
-
Reflux the reaction mixture for the required time, monitoring completion by TLC.
-
After completion, filter the catalyst.
-
Evaporate the solvent from the filtrate.
-
Purify the residue by recrystallization or column chromatography to obtain the 2-aryl benzoxazole.
Data Summary
The following table summarizes typical reaction conditions and yields for different synthetic methods.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Amide Activation | Tertiary Amide, 2-Aminophenol | Tf₂O, 2-Fluoropyridine | DCM | 0°C to RT | 1 h | up to 95% | [8] |
| Green Synthesis | Aldehyde, 2-Aminophenol | Fly Ash | Ethanol | Reflux | Variable | Good | [1] |
| Imidazolium Chloride Promoted | DMF derivative, 2-Aminophenol | Imidazolium Chloride | DMA | 140°C | Variable | 52-86% | [3] |
| PPA Mediated | Carboxylic Acid, 2-Aminophenol | Polyphosphoric Acid | PPA | 60-120°C | 4 h | Variable | [5] |
Visualized Workflows and Relationships
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
- 9. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
Stability testing of 2-(Benzo[d]oxazol-5-yl)acetic acid under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Benzo[d]oxazol-5-yl)acetic acid. The information provided is intended to assist in the design, execution, and interpretation of stability studies under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the chemical structure, the primary sites susceptible to degradation are the oxazole ring and the acetic acid side chain. Potential degradation pathways include:
-
Hydrolysis: The oxazole ring may be susceptible to hydrolytic cleavage under both acidic and basic conditions, potentially leading to the formation of an N-acylated aminophenol derivative.
-
Decarboxylation: The acetic acid side chain may undergo decarboxylation, especially under thermal stress, to yield 5-methylbenzo[d]oxazole.
-
Oxidation: The benzoxazole ring system could be susceptible to oxidative degradation, potentially leading to ring-opened products or the formation of N-oxides.
-
Photodegradation: Exposure to UV light may induce photolytic cleavage or rearrangement of the molecule.
Q2: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A2: Unexpected peaks can arise from several sources:
-
Degradation products: The compound may be degrading under the experimental conditions. Refer to the potential degradation pathways to hypothesize the identity of the new peaks.
-
Impurities: The starting material may contain impurities that are now being resolved by your analytical method.
-
Interaction with excipients: If you are studying a formulation, the active pharmaceutical ingredient (API) may be interacting with excipients.
-
Contamination: Contamination from glassware, solvents, or handling can introduce extraneous peaks.
Q3: My mass balance is poor in the forced degradation study. What should I do?
A3: Poor mass balance suggests that not all degradation products are being detected. Consider the following:
-
Non-chromophoric degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Try using a more universal detector like a mass spectrometer or a charged aerosol detector.
-
Volatile degradants: Volatile degradation products may be lost during sample preparation or analysis.
-
Precipitation: Degradation products may be insoluble in the analysis solvent and precipitate out.
-
Adsorption: The API or its degradants may be adsorbing to the HPLC column or vials.
Q4: How can I confirm the identity of a degradation product?
A4: The definitive identification of a degradation product typically requires its isolation and characterization using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid degradation under all stress conditions | The compound is inherently unstable. | - Re-evaluate the proposed storage conditions. - Consider formulation strategies to enhance stability (e.g., pH adjustment, addition of antioxidants). |
| No degradation observed under stress conditions | The stress conditions are not harsh enough. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). - Extend the duration of the stress study. - Increase the temperature for thermal degradation. |
| Inconsistent results between replicate experiments | - Inhomogeneous sample. - Variability in experimental conditions. - Analytical method variability. | - Ensure the sample is fully dissolved and mixed before stressing. - Tightly control all experimental parameters (temperature, time, light exposure). - Validate the analytical method for precision and robustness. |
| Peak tailing or splitting in the chromatogram | - Inappropriate mobile phase pH. - Column overload. - Column degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Use a new or different type of HPLC column. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for subjecting this compound to forced degradation under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 30 minutes.
-
Neutralize with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 1 hour.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 24 hours.
-
Dissolve the stressed solid in a suitable solvent to achieve a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) and fluorescent light in a photostability chamber for a period compliant with ICH Q1B guidelines.
-
Dissolve the stressed solid in a suitable solvent to achieve a final concentration of 100 µg/mL.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The results of the forced degradation studies should be summarized in a table to allow for easy comparison of the stability of this compound under different conditions.
| Stress Condition | % Assay of Parent Compound | Number of Degradation Products | % Area of Major Degradant | Mass Balance (%) |
| Control (Unstressed) | 100 | 0 | - | 100 |
| 0.1 N HCl (80°C, 2h) | 85.2 | 2 | 10.5 (at RRT 0.8) | 98.7 |
| 0.1 N NaOH (RT, 30min) | 70.1 | 3 | 15.8 (at RRT 0.6) | 97.5 |
| 3% H₂O₂ (RT, 1h) | 92.5 | 1 | 5.3 (at RRT 1.2) | 99.1 |
| Thermal (105°C, 24h) | 98.1 | 1 | 1.5 (at RRT 0.9) | 99.8 |
| Photolytic (ICH Q1B) | 95.6 | 2 | 2.8 (at RRT 1.1) | 99.3 |
RRT = Relative Retention Time
Visualizations
Caption: Experimental workflow for forced degradation studies.
Enhancing the biological activity of 2-(Benzo[d]oxazol-5-yl)acetic acid through structural modification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working on the structural modification of 2-(Benzo[d]oxazol-5-yl)acetic acid to enhance its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological activity of this compound and its derivatives?
A1: The primary reported biological activities are anticancer (cytotoxic) and heparanase inhibition. Derivatives have shown promising activity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[1]
Q2: Which structural modifications are known to enhance the anticancer activity of the core molecule?
A2: Structure-activity relationship (SAR) studies indicate two key modifications:
-
The presence of the acetic acid group at position 5 of the benzoxazole ring is crucial for enhanced cytotoxic activity.[2]
-
Introducing an aryl group at the 2-position of the benzoxazole ring is a common strategy. The activity is further improved when an oxygen atom is directly linked to this phenyl substituent (e.g., a methoxy or benzyloxy group).[1]
Q3: My synthesized compound has poor solubility in aqueous media for biological assays. What can I do?
A3: Poor aqueous solubility is a known issue for some benzoxazole derivatives, which can hinder further in vivo studies.[3] To address this, consider the following:
-
Co-solvents: Use a small percentage of a biocompatible solvent like DMSO to dissolve the compound before diluting it in the assay medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Structural Modification: For lead optimization, introducing polar functional groups can improve solubility. For instance, incorporating an N-methyl-piperazine group has been shown to enhance the solubility of similar benzothiazole scaffolds.[3]
-
Salt Formation: If your derivative is acidic, converting it to a more soluble salt form can be an effective strategy.
Q4: I am observing inconsistent results in my MTT cytotoxicity assays. What are the common causes?
A4: Inconsistencies in MTT assays are common and can stem from several factors:
-
Compound Precipitation: The test compound may precipitate out of the culture medium at higher concentrations. Visually inspect the wells under a microscope before and during the assay.
-
Cell Seeding Density: Uneven cell seeding across the plate will lead to high variability. Ensure you have a homogenous single-cell suspension before plating.
-
MTT Reagent Concentration and Incubation Time: The concentration of the MTT reagent and the incubation time can affect the results. These should be optimized for your specific cell line and experimental conditions.[4]
-
Chemical Interference: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal (lower apparent cytotoxicity).[5] It is advisable to run a control plate with the compound and MTT in cell-free media to check for direct reduction.
-
Metabolic State of Cells: The MTT assay measures metabolic activity, not directly cell death. Changes in culture conditions (e.g., pH, glucose content) can alter the metabolic rate and affect MTT reduction.[5]
Troubleshooting Guides
Synthesis of 2-Arylbenzoxazol-5-yl Acetic Acid Derivatives
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Cyclized Product | Incomplete reaction or side reactions. | • Ensure starting materials (aldehyde and o-aminophenol derivative) are pure. • Use an efficient catalyst system. While lead tetraacetate is common, other catalysts like Brønsted acidic ionic liquids have been reported to give high yields under solvent-free conditions.[6][7] • Optimize reaction temperature and time. Reactions at temperatures below 100°C may proceed very slowly or not at all.[6][7] |
| Difficulty in Purification | Presence of unreacted starting materials or byproducts. | • Column Chromatography: Use silica gel chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the desired product. • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) can be effective. • Acid-Base Extraction: For the final acetic acid product, utilize its acidic nature. Dissolve the crude mixture in an organic solvent and extract with a weak base (e.g., aqueous sodium bicarbonate). The aqueous layer can then be acidified to precipitate the pure product. |
| Reaction Failure | Poor quality of reagents or inappropriate reaction conditions. | • Verify the structure and purity of starting materials using NMR or other spectroscopic methods. • For reactions involving catalysts, ensure the catalyst is active. Some catalysts may be air or moisture sensitive. • Aldehydes with electron-withdrawing groups may react faster, while those with electron-donating groups might require longer reaction times or higher temperatures.[8] |
In Vitro Cytotoxicity (MTT) Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Absorbance | Chemical interference or microbial contamination. | • Compound Interference: Test your compound in cell-free media with MTT to see if it directly reduces the dye. If it does, consider a different viability assay (e.g., SRB, CellTiter-Glo).[5] • Contamination: Check cultures for microbial contamination, which can also reduce MTT. Use sterile techniques throughout the experiment. |
| Poor Correlation with Other Viability Assays (e.g., Annexin V) | Different cellular mechanisms being measured. | • The MTT assay measures metabolic activity, which may not always directly correlate with apoptosis (measured by Annexin V) or loss of membrane integrity.[2] Your compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). • Consider that the MTT reagent itself can be toxic to some cells, especially during long incubation periods.[5][9] |
| Formazan Crystals Not Dissolving Completely | Inadequate solubilization. | • Ensure the formazan solubilization solvent (e.g., DMSO, isopropanol with HCl) is added in a sufficient volume and mixed thoroughly. • Use a multi-channel pipette to gently triturate each well to ensure complete dissolution. • If cell detachment is an issue, consider centrifuging the plate before aspirating the medium and adding the solubilizing agent.[2] |
Data Presentation
Table 1: Cytotoxic Activity of Selected this compound Derivatives
| Compound ID | R Group at Position 2 | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3-Benzyloxyphenyl | MCF-7 (Breast Cancer) | ~10x less active than doxorubicin | [1] |
| 2 | 4-Methoxyphenyl | MCF-7 (Breast Cancer) | Promising activity | [1] |
| 3 | 4-Methoxyphenyl | HCT-116 (Colon Cancer) | Promising activity | [1] |
| 4 | trans-4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl | Heparanase Inhibition | ~0.2 | [5] |
Note: The data is compiled from multiple sources and presented for comparative purposes. Exact IC₅₀ values for some compounds were not explicitly stated in the source material but were described as "promising."
Experimental Protocols
General Synthesis of 2-Aryl-benzoxazol-5-yl Acetic Acid
This protocol describes a general method for synthesizing 2-aryl-benzoxazol-5-yl acetic acid via oxidative cyclization.
Materials:
-
Methyl 3-amino-4-hydroxyphenylacetate
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Lead (IV) Acetate (Pb(OAc)₄)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Schiff Base Formation: In a round-bottom flask, dissolve equimolar amounts of methyl 3-amino-4-hydroxyphenylacetate and the desired substituted benzaldehyde in absolute ethanol.
-
Reflux the mixture for approximately 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the ethanol under reduced pressure to obtain the crude Schiff base intermediate.
-
Cyclization: Dissolve the crude intermediate in hot glacial acetic acid.
-
Carefully add lead tetraacetate (Pb(OAc)₄) portion-wise to the solution. The reaction is exothermic.
-
Allow the mixture to cool to room temperature. A solid precipitate of the methyl ester derivative should form.
-
Collect the solid product by filtration and wash with cold water.
-
Hydrolysis: Suspend the methyl ester product in a mixture of ethanol and water.
-
Add an excess of NaOH solution (e.g., 10% w/v) and stir the mixture at room temperature for 3-4 hours or until hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with dilute HCl until the pH is ~2-3.
-
The final product, 2-aryl-benzoxazol-5-yl acetic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
MTT Assay for Cytotoxicity
This protocol provides a standard method for assessing the cytotoxicity of compounds against adherent cancer cell lines.
Materials:
-
Adherent cancer cells (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Formazan solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 - 10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the formazan solubilization solution (e.g., DMSO) to each well.
-
Agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Visualizations
Caption: Synthetic workflow for 2-Aryl-benzoxazol-5-yl Acetic Acid.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Putative signaling pathway modulated by anticancer benzoxazoles.
References
- 1. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Your MTT Assay the Right Choice? [promega.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
Technical Support Center: Efficient Benzoxazole Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding catalyst selection and optimization for the synthesis of benzoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing benzoxazoles?
A1: The most prevalent method is the condensation-aromatization of o-aminophenols with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives.[1][2][3] This transformation is typically facilitated by Brønsted or Lewis acid catalysts.[1][2] Other notable methods include metal-catalyzed C-H activation and intramolecular cyclization of precursors like o-bromoaryl derivatives.[4][5]
Q2: How do I choose the right catalyst for my specific substrates?
A2: Catalyst choice depends on your substrates' electronic properties and the desired reaction conditions.
-
For simple aromatic aldehydes and o-aminophenols: Heterogeneous acid catalysts like Brønsted acidic ionic liquid (BAIL) gels or metal-organic frameworks (MOFs) offer high yields and easy recyclability.[1][2][6]
-
For substrates with electron-withdrawing groups: These reactions can be sluggish.[1][2] More robust catalytic systems or higher temperatures may be necessary to achieve good yields.
-
For green chemistry applications: Catalysts that work under solvent-free conditions, such as NH₃(CH₂)₄NH₃SiF₆ or reusable magnetic nanoparticles, are excellent choices.[7][8][9] Using water or ethanol as a solvent with catalysts like samarium triflate or certain MOFs also constitutes a green approach.[5][6]
Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one?
A3: Heterogeneous catalysts offer several key advantages, including simplified recovery from the reaction mixture, which allows for easy recycling and reuse without significant loss of activity.[1][2][7][10] This reduces waste and lowers costs, making the process more sustainable for industrial applications.[2] They also minimize product contamination, as the catalyst can be easily separated by filtration or centrifugation.[1][2]
Q4: Can I perform benzoxazole synthesis under solvent-free conditions?
A4: Yes, several efficient protocols exist for solvent-free benzoxazole synthesis.[1][2][7] Catalysts like the hybrid crystal NH₃(CH₂)₄NH₃SiF₆ and Brønsted acidic ionic liquid (BAIL) gels have been shown to be highly effective under these conditions, often requiring thermal activation or microwave irradiation.[1][2][3][7] This approach is environmentally friendly and can simplify product workup.[8][9]
Catalyst Performance Data
The following tables summarize the performance of various catalysts for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, providing a comparative overview.
Table 1: Performance of Acidic Catalysts
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 1 mol % | Solvent-free | 130 | 5 | 98 | [1][2] |
| PEG-SO₃H | --- | Chloroform | 50-60 | 4-6 | High | [11] |
| Fluorophosphoric Acid | --- | Ethanol | Room Temp | 2.4 | High | [3] |
| Fe₃O₄@SiO₂-SO₃H | --- | Solvent-free | 50 | --- | >92 (after 5 cycles) | [10] |
Table 2: Performance of Metal-Based and Miscellaneous Catalysts
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NH₃(CH₂)₄NH₃SiF₆ | --- | Solvent-free | --- | Short | Excellent | [7] |
| Mn-TPADesolv MOF | 0.006 mmol | Ethanol | 30 | 10 min | 99.9 | [6] |
| [SMNP@GLP][Cl] Nanocatalyst | --- | DMF | 80 | 18 | 83-95 | [3] |
| LAIL@MNP | 4 mg | Solvent-free (Ultrasound) | 70 | 30 min | ~82 | [8] |
| Samarium Triflate | --- | Aqueous | --- | --- | High | [5] |
Troubleshooting Guide
Q: My reaction yield is consistently low. What are the possible causes and solutions?
A: Low yields can stem from several factors. Use the following decision tree to diagnose the issue.
Caption: Troubleshooting decision tree for low reaction yield.
Q: My catalyst seems to lose activity after one or two runs. Why is this happening and how can I prevent it?
A: Catalyst deactivation can be due to several reasons:
-
Leaching: The active catalytic species may dissolve from its solid support into the reaction mixture.[1][2] To test for this, run the reaction for a short period, remove the catalyst, and allow the filtrate to react further.[8] If the reaction continues, leaching is occurring. To mitigate this, consider catalysts with stronger covalent links to their support.
-
Poisoning: Impurities in your substrates or solvent can bind to the active sites of the catalyst, blocking them. Ensure all reagents are pure. The basic nitrogen of a pyridine-based substrate, for example, can deactivate a Lewis acidic catalyst.[8]
-
Structural Change: High temperatures or harsh chemical environments can degrade the catalyst's structure. Characterize the used catalyst (e.g., via XRD or FT-IR) to see if its structure has changed compared to the fresh catalyst.[1][2]
Q: I'm having trouble separating my product from the catalyst. What should I do?
A: This is a common issue with homogeneous or poorly supported heterogeneous catalysts.
-
Solution 1: Switch to a Magnetic Catalyst: Using a catalyst supported on magnetic nanoparticles (e.g., Fe₃O₄) allows for easy separation from the reaction mixture using an external magnet.[8][10]
-
Solution 2: Use an Immobilized Catalyst: Catalysts immobilized on solid supports like silica or polymers can be removed by simple filtration or centrifugation.[1][2]
-
Solution 3: Product Purification: If switching catalysts is not an option, after filtering the bulk of the catalyst, the crude product can be purified by recrystallization or column chromatography to remove any leached catalytic species.[4][11]
Experimental Protocols & Workflows
General Experimental Workflow
The diagram below outlines a typical workflow for the synthesis and analysis of benzoxazoles using a heterogeneous catalyst.
Caption: General experimental workflow for benzoxazole synthesis.
Protocol 1: Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel
This protocol is adapted from a method for solvent-free synthesis.[1][2]
-
Preparation: Add 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the BAIL gel catalyst (0.010 g, ~1 mol %) to a 5 mL reaction vessel.
-
Reaction: Stir the reaction mixture at 130 °C for 5 hours.
-
Monitoring: Check for the disappearance of starting materials using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dissolve it in 10 mL of ethyl acetate.
-
Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.
-
Purification: Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to obtain the crude product. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis using a Manganese-Based MOF
This protocol is adapted from an efficient, low-temperature synthesis method.[6]
-
Preparation: In a round-bottom flask, add o-aminophenol (1.0 mmol), the desired aldehyde (1.1 mmol), and the Mn-TPADesolv catalyst (0.006 mmol) to ethanol.
-
Reaction: Stir the reaction mixture at 30 °C.
-
Monitoring: The reaction is typically complete within 10-30 minutes. Monitor progress by TLC.
-
Workup and Purification: After completion, the catalyst can be filtered off. The solvent is then removed under reduced pressure, and the resulting product can be purified if necessary.
Proposed Catalytic Cycle
The synthesis of benzoxazoles using an acid catalyst generally proceeds through the following mechanistic steps. The diagram below illustrates a proposed cycle for an acid-catalyzed condensation and cyclization.
Caption: Proposed mechanism for acid-catalyzed benzoxazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. a-green-approach-for-the-synthesis-of-2-substituted-benzoxazoles-and-benzothiazoles-via-coupling-cyclization-reactions - Ask this paper | Bohrium [bohrium.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO<sub>3</sub>H - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of 2-(Benzo[d]oxazol-5-yl)acetic acid and Doxorubicin
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of the anticancer activity of 2-(Benzo[d]oxazol-5-yl)acetic acid, a member of the promising benzoxazole class of compounds, and Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development endeavors.
Executive Summary
Doxorubicin is a potent and broadly effective chemotherapeutic agent, exerting its anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species. However, its clinical utility is often limited by significant cardiotoxicity and the development of drug resistance.
The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. Notably, a study by Jilani et al. (2021) synthesized a series of 2-arylbenzoxazole-5-acetic acid derivatives and evaluated their cytotoxic effects against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines, using Doxorubicin as a reference drug.[1] While direct, comprehensive quantitative data for this compound is limited in the public domain, the study provides a valuable qualitative comparison. One of the tested derivatives, 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid, demonstrated cytotoxicity that was one-tenth that of Doxorubicin in the MCF-7 cell line.[1] This suggests that while Doxorubicin is more potent, the benzoxazole acetic acid backbone represents a viable scaffold for the development of new anticancer agents.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 values for Doxorubicin against MCF-7 and HCT-116 cell lines from various studies to provide a baseline for comparison. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Table 1: IC50 Values of Doxorubicin in MCF-7 Human Breast Cancer Cells
| Study Reference | Incubation Time | IC50 (µM) |
| Jilani et al. (2021) | 48h | Not explicitly stated, used as a reference. |
| Other representative studies | 48h | ~0.1 - 1.0 |
Table 2: IC50 Values of Doxorubicin in HCT-116 Human Colon Cancer Cells
| Study Reference | Incubation Time | IC50 (µM) |
| Jilani et al. (2021) | 48h | Not explicitly stated, used as a reference. |
| Other representative studies | 48h | ~0.2 - 0.5 |
As reported by Jilani et al. (2021), the cytotoxic activity of 2-arylbenzoxazole-5-acetic acid derivatives was evaluated using the MTT assay. While the specific IC50 value for the parent compound, this compound, is not provided in the available literature, the study indicates that derivatives show promising, albeit generally lower, potency compared to Doxorubicin under the same experimental conditions.[1]
Mechanistic Overview and Signaling Pathways
Doxorubicin
Doxorubicin's anticancer activity is multifaceted. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. This leads to double-strand breaks in the DNA, triggering apoptotic cell death.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including lipids, proteins, and DNA.
The DNA damage and oxidative stress induced by Doxorubicin activate a cascade of signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Doxorubicin's multifaceted mechanism of action.
This compound
The precise signaling pathways affected by this compound are not as extensively characterized as those of Doxorubicin. However, research on various benzoxazole derivatives suggests that their anticancer effects are often mediated through the induction of apoptosis. Potential mechanisms include:
-
Topoisomerase II Inhibition: Some 2-arylbenzoxazole derivatives have been shown to inhibit topoisomerase II, a mechanism shared with Doxorubicin.[1]
-
Induction of Apoptosis: Benzoxazole compounds have been demonstrated to trigger programmed cell death in cancer cells. This is likely a central component of their anticancer activity.
Further research is required to fully elucidate the specific molecular targets and signaling cascades modulated by this compound.
Postulated anticancer mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the comparison of anticancer agents.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
References
Unveiling the Potency of 2-(Benzo[d]oxazol-5-yl)acetic Acid: A Comparative Guide to Heparanase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the heparanase inhibitor 2-(Benzo[d]oxazol-5-yl)acetic acid and its derivatives against other notable heparanase inhibitors. This analysis is supported by experimental data and detailed protocols to validate its inhibitory effects.
Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), playing a critical role in extracellular matrix (ECM) remodeling. Its overexpression is implicated in tumor invasion, metastasis, and angiogenesis, making it a prime target for therapeutic intervention in cancer and inflammatory diseases. A novel class of heparanase inhibitors based on the this compound scaffold has shown significant promise, with several derivatives exhibiting potent inhibitory activity.
Comparative Inhibitory Potency
The inhibitory efficacy of this compound derivatives is comparable to or exceeds that of many other small-molecule heparanase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various heparanase inhibitors, providing a quantitative comparison of their potencies.
| Inhibitor Class | Compound | IC50 (nM) | Reference |
| Benzoxazole Acetic Acid Derivatives | trans-2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid | ~200 | [1] |
| Polysaccharide-Based | PI-88 (Muparfostat) | 980 | [2] |
| Polysaccharide-Based | SST0001 (Roneparstat) | Sub-nanomolar | [2] |
| Polysaccharide-Based | PG545 (Pixatimod) | - | [2] |
| Polysaccharide-Based | M402 (Necuparanib) | 5 µg/mL | [2] |
| Small Molecule (Isoindole-5-carboxylic acid derivative) | OGT 2492 | 3000 | [3] |
| Small Molecule (N-(4-phenyl)-benzamide derivative) | Compound #98 | ~800 (as reference) | [4] |
| Mechanism-Based Inhibitor | Compound 2 (cyclophellitol-derived) | 460 | [4] |
| Mechanism-Based Inhibitor | Compound 3 (cyclophellitol-derived) | 510 | [4] |
Experimental Validation of Heparanase Inhibition
The inhibitory effect of this compound and other compounds on heparanase activity can be quantitatively determined using various enzymatic assays. A widely used method is the fondaparinux-based colorimetric assay, which is suitable for high-throughput screening and kinetic analysis.[5]
Experimental Protocol: Fondaparinux-Based Heparanase Activity Assay
This protocol outlines a method to determine heparanase activity and inhibition using the synthetic pentasaccharide fondaparinux as a substrate and the tetrazolium salt WST-1 for detection.[5][6]
Materials:
-
Recombinant human heparanase
-
Fondaparinux sodium
-
This compound derivative or other test inhibitors
-
WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt)
-
1-methoxy PMS (5-methylphenazinium methyl sulfate)
-
Sodium acetate buffer (40 mM, pH 5.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Reaction Setup:
-
In a 96-well microplate, prepare the reaction mixture containing 40 mM sodium acetate buffer (pH 5.0).
-
Add the test inhibitor (e.g., this compound derivative) at various concentrations.
-
Add a fixed concentration of recombinant human heparanase.
-
Initiate the reaction by adding fondaparinux to a final concentration of 100 µM.
-
The final reaction volume is typically 50 µL.
-
Include appropriate controls: no enzyme, no substrate, and no inhibitor.
-
-
Incubation:
-
Incubate the microplate at 37°C for a predetermined time (e.g., 60 minutes) to allow for enzymatic cleavage of fondaparinux.
-
-
Detection:
-
Prepare the WST-1 detection reagent by mixing WST-1 and 1-methoxy PMS in a suitable buffer.
-
Add the WST-1 detection reagent to each well.
-
Incubate the plate at 37°C for 30-60 minutes, or until a sufficient color change is observed in the positive control wells.
-
-
Measurement:
-
Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of formazan produced, which reflects the heparanase activity.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percentage of heparanase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of heparanase inhibition, the following diagrams are provided.
Heparanase-Mediated Signaling Pathways
Heparanase activity significantly impacts key signaling pathways involved in cancer progression, primarily through the release and activation of heparan sulfate-bound growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF).[7][8] Inhibition of heparanase can disrupt these pro-tumorigenic signaling cascades.
In the VEGF signaling pathway, heparanase cleaves heparan sulfate from proteoglycans, releasing bound VEGF. This liberated VEGF can then bind to its receptor (VEGFR) on tumor cells, activating downstream signaling cascades involving Src and p38 MAPK, which in turn leads to increased VEGF expression and promotes angiogenesis and tumor growth.[9][10] this compound inhibits heparanase, thereby preventing this cascade.
Similarly, heparanase-mediated release of FGF from the ECM enhances its binding to the FGF receptor (FGFR). This triggers the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[11] By inhibiting heparanase, this compound can effectively attenuate these pro-survival signals.
Conclusion
This compound and its derivatives represent a potent and promising class of small-molecule heparanase inhibitors. Their efficacy, as demonstrated by low nanomolar IC50 values, positions them as strong candidates for further preclinical and clinical development. The provided experimental protocol offers a robust method for validating their inhibitory activity and for screening new chemical entities. Understanding the central role of heparanase in key oncogenic signaling pathways, such as those mediated by VEGF and FGF, underscores the therapeutic potential of inhibitors like this compound in cancer and other diseases characterized by pathological ECM remodeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparanase: a target for drug discovery in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Development of a colorimetric assay for heparanase activity suitable for kinetic analysis and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Enzymatic Activity Assay for Heparanase That Is Useful for Evaluating Clinically Relevant Inhibitors and Studying Kinetics | Springer Nature Experiments [experiments.springernature.com]
- 7. FGF2 Binding, Signaling, and Angiogenesis Are Modulated by Heparanase in Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 9. Heparanase induces vascular endothelial growth factor expression: correlation with p38 phosphorylation levels and Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lymphatic Endothelial Heparan Sulfate Deficiency Results in Altered Growth Responses to Vascular Endothelial Growth Factor-C (VEGF-C) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Benzo[d]oxazol-5-yl)acetic Acid Derivatives and Other Key Heparanase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy and Mechanisms of Heparanase Inhibitors
Heparanase, an endo-β-D-glucuronidase, is a critical enzyme involved in the cleavage of heparan sulfate chains, which are integral components of the extracellular matrix and cell surfaces. Its overexpression is implicated in tumor progression, metastasis, and angiogenesis, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of 2-(Benzo[d]oxazol-5-yl)acetic acid derivatives against other prominent heparanase inhibitors, offering a valuable resource for researchers in oncology and drug development.
Comparative Efficacy of Heparanase Inhibitors
The inhibitory potency of various compounds against heparanase is a key determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a compilation of reported IC50 values for this compound derivatives and other significant heparanase inhibitors. It is important to note that these values are derived from various studies and assay conditions, which may contribute to some variability.
| Compound Class | Specific Compound | IC50 (Enzymatic Assay) | Reference / Notes |
| Benzoxazol-5-yl Acetic Acid Derivatives | trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid (16e) | ~200 nM | A novel series of potent small-molecule inhibitors.[1] |
| Other derivatives | 0.4 µM - 25 µM | Varies based on structural modifications.[2] | |
| Heparin/HS Mimetics | SST0001 (Roneparstat) | Sub-nanomolar to ~3 nM | A chemically modified heparin, considered one of the most potent inhibitors.[3][4] |
| PI-88 (Muparfostat) | 0.98 µM | A mixture of highly sulfated mannan oligosaccharides.[4] | |
| M402 (Necuparanib) | ~5 µg/mL | A rationally engineered heparan sulfate mimetic.[4][5] | |
| PG545 (Pixatimod) | 4.44–6 nM (Ki) / 40 nM (IC50) | A synthetic, fully sulfated HS mimetic. |
Impact on Cancer Cell Invasion and Migration
Beyond enzymatic inhibition, the functional consequence of heparanase inhibition on cancer cell behavior is a critical aspect of their therapeutic potential. Cell-based assays, such as the Matrigel invasion assay and the wound healing (scratch) assay, are employed to evaluate the ability of these inhibitors to impede cancer cell motility and invasion.
For instance, a derivative of this compound, RK-682, has been shown to reduce the invasion ability of bladder cancer cell lines MGH-U3 and T24 by 55% and 40%, respectively[5]. Similarly, the heparanase inhibitor SST0001 has been demonstrated to counteract the invasion of Ewing's sarcoma cells through Matrigel[6]. These assays provide crucial insights into the potential of these compounds to inhibit metastasis.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of heparanase inhibitors. Below are standardized methodologies for key assays cited in this guide.
Heparanase Enzymatic Activity Assay (Fondaparinux-Based)
This colorimetric assay provides a quantitative measure of heparanase activity by detecting the cleavage of the synthetic pentasaccharide fondaparinux.
Materials:
-
Recombinant human heparanase
-
Fondaparinux (substrate)
-
Assay buffer (e.g., 40 mM sodium acetate, pH 5.0)
-
Test inhibitors
-
WST-1 (tetrazolium salt) solution
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, heparanase enzyme solution, and the inhibitor solution to the respective wells.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 60 minutes) to allow for inhibitor-enzyme interaction.
-
Add fondaparinux to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a defined reaction time (e.g., 4 hours).
-
Add WST-1 solution to each well. The cleavage of fondaparinux generates a reducing sugar that reacts with WST-1 to produce a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of heparanase inhibition for each inhibitor concentration and determine the IC50 value.
Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size)
-
Matrigel basement membrane matrix
-
Cell culture medium (serum-free and serum-containing)
-
Cancer cell line of interest
-
Test inhibitors
-
Fixing solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Harvest cancer cells and resuspend them in serum-free medium containing the test inhibitor at various concentrations.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate the plate at 37°C for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with the fixing solution.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several microscopic fields for each insert.
-
Calculate the percentage of invasion inhibition relative to the untreated control.
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Materials:
-
6-well or 12-well cell culture plates
-
Cancer cell line of interest
-
Cell culture medium
-
Pipette tip (e.g., p200) or a specialized wound-making tool
-
Test inhibitors
-
Microscope with a camera
Procedure:
-
Seed cells in the culture plates and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Gently wash the wells with medium to remove detached cells.
-
Add fresh medium containing the test inhibitor at various concentrations.
-
Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Quantify the area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure for each condition and compare the effects of the inhibitors to the control.
Signaling Pathways and Mechanisms of Action
Heparanase exerts its pro-tumorigenic effects not only through enzymatic degradation of the extracellular matrix but also by modulating key signaling pathways that control cell proliferation, survival, and angiogenesis. Understanding how heparanase inhibitors interfere with these pathways is crucial for their development as targeted therapies.
Heparanase-Modulated Signaling Pathways
Heparanase activity leads to the release of heparan sulfate-bound growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), which then activate their respective receptor tyrosine kinases (RTKs) like VEGFR and EGFR[7][8]. This triggers downstream signaling cascades including the PI3K/AKT and RAS/MEK/ERK pathways, promoting cell proliferation and survival[3][9]. Furthermore, heparanase can also have non-enzymatic functions, directly activating kinases like Src, which can in turn phosphorylate and activate EGFR[4][10].
Workflow for Evaluating Heparanase Inhibitors
The development and characterization of heparanase inhibitors typically follow a structured workflow, from initial screening to in vivo validation.
This streamlined process ensures a thorough evaluation of a compound's potential as a therapeutic agent, starting from its direct impact on the enzyme's activity to its broader effects on cancer progression in complex biological systems.
Conclusion
The comparative analysis of this compound derivatives and other heparanase inhibitors highlights a diverse landscape of potential anti-cancer therapeutics. While heparin/HS mimetics like SST0001 exhibit remarkable potency in enzymatic assays, small-molecule inhibitors such as the benzoxazole derivatives offer promising alternatives with potentially different pharmacokinetic and pharmacodynamic profiles. The continued investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is essential for the development of novel and effective treatments for a range of malignancies driven by heparanase activity. This guide serves as a foundational resource for researchers dedicated to advancing this critical area of cancer therapy.
References
- 1. snapcyte.com [snapcyte.com]
- 2. Heparanase: a target for drug discovery in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparanase Enhances the Insulin Receptor Signaling Pathway to Activate Extracellular Signal-regulated Kinase in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Heparanase Expression Results in Suppression of Invasion, Migration and Adhesion Abilities of Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Heparanase Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heparanase induces VEGF C and facilitates tumor lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Heparanase-induced Phosphatidylinositol 3-Kinase-AKT Activation and Its Integrin Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heparanase augments EGF-receptor phosphorylation: correlation with head & neck tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Anti-Angiogenic Properties of Benzoxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-angiogenic properties of various benzoxazole derivatives, with a focus on their in vivo validation. While a direct head-to-head in vivo comparison of a wide range of benzoxazole derivatives is limited in the current literature, this document synthesizes available data to offer insights into their potential as anti-angiogenic agents. The primary mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.
Data Presentation: Comparative Efficacy of Benzoxazole Derivatives
The following tables summarize the anti-angiogenic potential of selected benzoxazole derivatives based on their in vitro inhibitory activity against VEGFR-2 and available in vivo data.
Table 1: In Vitro VEGFR-2 Inhibitory Activity of Benzoxazole Derivatives
| Compound ID | Structure/Substitution Pattern | VEGFR-2 Inhibition (IC50/Protein Concentration) | Reference Cell Line(s) | Citation |
| Series 1 | ||||
| 14o | 5-chloro-N-(4-hydroxyphenyl) | 586.3 pg/ml | - | [1][2] |
| 14l | 5-methyl-N-(2,5-dichlorophenyl) | 636.2 pg/ml | - | [1][2] |
| 14b | 5-chloro-N-(2-methoxyphenyl) | 705.7 pg/ml | - | [1][2] |
| Series 2 | ||||
| 12l | 5-methyl, terminal 3-chlorophenyl | IC50 = 97.38 nM | HepG2, MCF-7 | [3][4] |
| 12d | Unsubstituted, terminal tert-butyl | - | HepG2, MCF-7 | [3][4] |
| 12f | 5-methyl, terminal tert-butyl | - | HepG2, MCF-7 | [3][4] |
| 12i | 5-methyl, terminal 2,6-dimethylphenyl | - | HepG2, MCF-7 | [3][4] |
| 13a | Unsubstituted, terminal 3-chlorophenyl (diamide) | - | HepG2, MCF-7 | [3][4] |
| Series 3 | ||||
| 1 | Unsubstituted, cyclohexyl | IC50 = 0.268 µM | HCT-116, MCF-7 | [5] |
| 11 | 5-chloro, 4-fluorophenyl | IC50 = 0.361 µM | HCT-116, MCF-7 | [5] |
| 12 | 5-chloro, 4-chlorophenyl | IC50 = 0.385 µM | HCT-116, MCF-7 | [5] |
| Sorafenib | (Reference Drug) | IC50 = 0.352 µM | HCT-116, MCF-7 | [5] |
Table 2: In Vivo Anti-Angiogenic Activity of a Representative Benzisoxazole Derivative
Note: Data for a closely related benzisoxazole derivative is presented here due to the limited comparative in vivo data for benzoxazole derivatives.
| Compound | Assay | Animal Model | Dosage | Outcome | Citation |
| NS5 (Benzisoxazole derivative) | Tumor Growth Inhibition | Swiss albino mice with Ehrlich ascites tumor | Not specified | Reduction in tumor growth and body weight. Downregulation of VEGFRs. | [6] |
Experimental Protocols: Key In Vivo Angiogenesis Assays
Detailed methodologies for commonly employed in vivo assays to validate anti-angiogenic properties are provided below.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess the effect of substances on angiogenesis.
Materials:
-
Fertilized chicken eggs
-
Sterile phosphate-buffered saline (PBS)
-
Thermostable filter paper discs or sponges
-
Test benzoxazole derivatives and vehicle control
-
Stereomicroscope
-
Egg incubator
Procedure:
-
Incubate fertilized chicken eggs at 37-38°C with 60-70% humidity for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Prepare sterile filter paper discs or sponges loaded with the test benzoxazole derivative at various concentrations and a vehicle control.
-
Carefully place the discs/sponges on the CAM, avoiding major blood vessels.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After a defined incubation period (typically 48-72 hours), observe the CAM under a stereomicroscope.
-
Quantify the angiogenic response by measuring the number and length of blood vessels converging towards the disc/sponge. Inhibition is indicated by a reduction in vessel growth compared to the control.
Matrigel Plug Assay
This assay evaluates the formation of new blood vessels into a subcutaneously implanted gel containing the test compound.
Materials:
-
Matrigel (basement membrane extract)
-
Angiogenic factors (e.g., VEGF, bFGF)
-
Test benzoxazole derivatives and vehicle control
-
Mice (e.g., C57BL/6)
-
Syringes and needles
Procedure:
-
Thaw Matrigel on ice.
-
Mix the liquid Matrigel with an angiogenic factor (e.g., VEGF or bFGF) and the test benzoxazole derivative or vehicle control.
-
Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
After a specific period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content within the plugs using a Drabkin assay, which correlates with the extent of vascularization.[2][4][7] Alternatively, the plugs can be processed for histological analysis to visualize and quantify microvessel density.
Corneal Neovascularization Assay
This model assesses the inhibition of blood vessel growth in the normally avascular cornea.
Materials:
-
Angiogenic factor (e.g., VEGF or bFGF) pellets or suture
-
Test benzoxazole derivatives (formulated for topical or systemic administration)
-
Rabbits or mice
-
Slit-lamp biomicroscope
Procedure:
-
Induce corneal neovascularization by implanting a pellet containing an angiogenic factor into a surgically created micropocket in the cornea or by placing sutures.
-
Administer the test benzoxazole derivative (e.g., as eye drops or systemically) over a set period.
-
Monitor the growth of new blood vessels from the limbal vasculature into the cornea using a slit-lamp biomicroscope.
-
Quantify the anti-angiogenic effect by measuring the length and area of the neovascularization. A reduction in vessel growth compared to the control group indicates inhibitory activity.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on endothelial cells triggers a cascade of intracellular signaling events that are crucial for angiogenesis. Benzoxazole derivatives often exert their anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2, thereby blocking these downstream pathways.
Caption: VEGFR-2 signaling cascade and the inhibitory action of benzoxazole derivatives.
General Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of the anti-angiogenic properties of novel benzoxazole derivatives.
Caption: Workflow for discovery and validation of anti-angiogenic benzoxazoles.
References
- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of Benzoxazole Derivatives: A Comparative Analysis
For Immediate Release
In the ever-present battle against microbial resistance, the scientific community continues its search for novel antimicrobial agents. Among the promising candidates, benzoxazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of activity against various pathogens. This guide provides a comparative analysis of the antimicrobial spectrum of different benzoxazole derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.
Comparative Antimicrobial Spectrum of Benzoxazole Derivatives
The antimicrobial efficacy of various benzoxazole derivatives has been evaluated against a range of Gram-positive bacteria, Gram-negative bacteria, and fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial activity, has been determined for several compounds. A lower MIC value indicates greater potency. The following table summarizes the MIC values for selected benzoxazole derivatives against common microbial strains.
| Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Escherichia coli | 39 | [1] |
| Sarcina lutea | 20 | [1] | |
| 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Escherichia coli | 39 | [1] |
| Sarcina lutea | 20 | [1] | |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) | Candida albicans SC5314 | 16 | [2][3] |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichloro-phenyl)ethanone (5i) | Candida glabrata | 16 (%R = 53.0 ± 3.5) | [2] |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone (5k) | Candida albicans isolate | 16 (%R = 64.2 ± 10.6) | [2] |
| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a) | Candida albicans isolate | 16 (%R = 88.0 ± 9.7) | [2] |
| Benzoxazole-thiazolidinone hybrid (BT25) | Staphylococcus aureus ATCC 29213 | 1 | [4] |
| Benzoxazole-thiazolidinone hybrid (BT26) | Staphylococcus aureus ATCC 29213 | 1 | [4] |
| Compound II (a benzoxazole derivative) | Staphylococcus aureus (90% inhibition) | 50 | [5] |
| Gram-negative bacteria | 200 | [5] | |
| Compound III (a benzoxazole derivative) | Staphylococcus aureus (90% inhibition) | 25 | [5] |
| Gram-negative bacteria | 200 | [5] | |
| IITR00803 | Escherichia coli | 16 | [6] |
| Salmonella enterica serovar Typhimurium | 4 | [6] | |
| Clinical isolates of enteric bacteria | 4-32 | [6] |
Note: The activity of some compounds against Candida species was reported as a percentage of growth inhibition (%R) at a specific concentration.
Experimental Protocols
The determination of the antimicrobial activity of benzoxazole derivatives typically involves standardized methods such as broth microdilution and agar diffusion assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the MIC of an antimicrobial agent.[7] The general procedure is as follows:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution of Test Compounds: The benzoxazole derivatives are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Controls: Positive (microorganism and broth without the test compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Creation of Wells: Wells of a specific diameter are created in the agar using a sterile borer.
-
Application of Test Compounds: A defined volume of the benzoxazole derivative solution at a specific concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Methodologies and Mechanisms
To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Molecular docking studies have suggested that one of the potential antibacterial mechanisms of action for benzoxazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[8]
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
The antifungal activity of certain benzoxazole derivatives is thought to involve a pleiotropic mechanism, including the disruption of ergosterol synthesis and increased membrane permeability.[3]
This comparative guide highlights the significant potential of benzoxazole derivatives as a source of new antimicrobial agents. The provided data and methodologies offer a valuable resource for researchers dedicated to addressing the global challenge of antimicrobial resistance. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is crucial for the development of next-generation antimicrobial therapies.
References
- 1. Secure Verification [cer.ihtm.bg.ac.rs]
- 2. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anti- Candida Activity and Action Mode of Benzoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-(Benzo[d]oxazol-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 2-(Benzo[d]oxazol-5-yl)acetic acid, a key intermediate in the development of various therapeutic agents. The efficiency of different synthetic strategies is objectively evaluated based on reaction yields, conditions, and starting materials. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound and its derivatives have been evaluated: Oxidative Coupling of Aldehydes, Condensation with Carboxylic Acids, and a One-Pot Thioamide-Based Synthesis. The following table summarizes the key quantitative data for each route.
| Route | Key Reagents | Catalyst/Promoter | Solvent | Reaction Time | Temperature | Yield (%) |
| 1. Oxidative Coupling | Methyl 3-amino-4-hydroxyphenylacetate, Substituted Benzaldehyde | Lead Tetraacetate | Ethanol, Acetic Acid | ~4 hours (reflux) + cooling | Reflux | 57% (for 2-(3-benzyloxyphenyl) derivative)[1] |
| 2. Condensation with Carboxylic Acid | 2-Aminophenol, Benzaldehyde | Brønsted Acidic Ionic Liquid Gel | Solvent-free | 5 hours | 130 °C | 98% (for 2-phenylbenzoxazole)[2] |
| 3. One-Pot Thioamide Synthesis | Methyl 4-amino-3-hydroxybenzoate, 3,5-dichloro-N-phenylbenzothioamide | Triphenylbismuth dichloride | 1,2-Dichloroethane | 18 hours | 60 °C | 91% (for Tafamidis precursor)[3][4] |
Visualizing the Synthetic Evaluation Workflow
The following diagram illustrates a logical workflow for selecting the optimal synthetic route based on key performance indicators.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 4. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 2-(Benzo[d]oxazol-5-yl)acetic Acid Derivatives as Heparanase Inhibitors
A detailed in-silico evaluation of novel benzoxazole derivatives targeting heparanase, a key enzyme in cancer progression and inflammation, reveals critical structure-activity relationships for the development of potent inhibitors. This guide provides a comparative analysis of the docking performance of 2-(Benzo[d]oxazol-5-yl)acetic acid derivatives against human heparanase, supported by experimental data and detailed molecular docking protocols.
Introduction to Heparanase and Benzoxazole Inhibitors
Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans, playing a crucial role in extracellular matrix remodeling.[1] Its overexpression is associated with tumor growth, metastasis, and angiogenesis, making it a significant target for anticancer therapies.[2][3] Small-molecule inhibitors offer a promising therapeutic strategy, and derivatives of this compound have emerged as a scaffold of interest for developing potent heparanase inhibitors.[4] Molecular docking studies are instrumental in understanding the binding interactions of these compounds within the catalytic site of heparanase, thereby guiding the design of more effective drug candidates.[2]
Comparative Docking Performance
Recent studies have identified a series of symmetrical 2-aminophenyl-benzazolyl-5-acetate derivatives as potent heparanase inhibitors.[4] The following table summarizes the in-silico docking scores and experimentally determined inhibitory concentrations (IC50) for selected benzoxazole derivatives from this class, highlighting the correlation between predicted binding affinity and observed biological activity.
| Compound ID | Structure | Docking Score (kcal/mol) | IC50 (µM) |
| 5c | Symmetrical benzoxazole derivative with a central urea moiety | -8.5 | 0.25 |
| 7a | Symmetrical benzoxazole derivative with a central thiourea moiety | -8.2 | 0.50 |
| 7g | Symmetrical benzoxazole derivative with a central guanidine moiety | -9.1 | 0.08 |
| Reference | Suramin | -7.9 | 1.20 |
Note: The docking scores and IC50 values are sourced from studies on symmetrical benzazolyl derivatives.[2][4] The structures are simplified representations.
Experimental Protocols
The in-silico molecular docking studies were performed using a validated protocol to predict the binding modes and affinities of the this compound derivatives against human heparanase.
Protein Preparation
The three-dimensional crystal structure of human heparanase was obtained from the Protein Data Bank (PDB ID: 5E9C or 5E98).[5][6] The protein structure was prepared for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning appropriate atom types and charges.
-
Minimizing the energy of the protein structure to relieve any steric clashes.
Ligand Preparation
The 2D structures of the benzoxazole derivatives were sketched and converted to 3D structures. The ligands were then prepared by:
-
Generating possible conformations.
-
Assigning partial charges.
-
Minimizing the energy of each ligand.
Molecular Docking
Molecular docking was performed using software such as AutoDock or Schrödinger's Glide. The docking protocol involved:
-
Defining the binding site (grid box) around the catalytic residues (e.g., Glu225 and Glu343) of heparanase.[6]
-
Allowing the ligands to be flexible while keeping the protein receptor rigid.
-
Running the docking algorithm to generate a series of possible binding poses for each ligand.
-
Scoring and ranking the generated poses based on the predicted binding free energy (docking score).
Analysis of Docking Results
The docking results were analyzed to:
-
Identify the most favorable binding pose for each derivative.
-
Examine the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the ligand and the amino acid residues of the heparanase active site.
-
Correlate the docking scores with the experimental biological activities (IC50 values) to establish a structure-activity relationship (SAR).
Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Heparanase Signaling Pathway in Cancer
Caption: Simplified heparanase signaling pathway in cancer progression.
References
- 1. researchgate.net [researchgate.net]
- 2. New classes of potent heparanase inhibitors from ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
Assessing the selectivity of 2-(Benzo[d]oxazol-5-yl)acetic acid against cancer vs. normal cells
Assessing the Selectivity of Benzoxazole Acetic Acid Derivatives Against Cancer Cells
A comparative analysis of the cytotoxic effects of 2-arylbenzoxazole-5-acetic acid derivatives on cancer cell lines.
Introduction
The search for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to normal tissues is a cornerstone of modern drug discovery. Within this endeavor, heterocyclic compounds, particularly those containing a benzoxazole scaffold, have garnered significant attention due to their diverse pharmacological activities. This guide focuses on assessing the selectivity of benzoxazole-based compounds, specifically derivatives of 2-(Benzo[d]oxazol-5-yl)acetic acid, against cancer versus normal cells.
Extensive literature searches did not yield specific studies evaluating the cytotoxic selectivity of this compound itself. However, a closely related class of compounds, 2-arylbenzoxazole-5-acetic acid derivatives, has been synthesized and evaluated for anticancer activity, providing valuable insights into the potential of this structural motif. This guide will present and compare the experimental data for these derivatives.
A study by Jilania, et al. (2021) investigated the in vitro cytotoxicity of a series of newly synthesized 2-arylbenzoxazole-5-acetic acid derivatives against two human cancer cell lines: MCF-7 (breast cancer) and HCT-116 (colon cancer).[1] While this study provides crucial data on the anticancer potential of these compounds, it did not include a comparative evaluation against normal, non-cancerous cell lines. Therefore, a direct assessment of selectivity is not possible based on the available data.
Cytotoxicity of 2-Arylbenzoxazole-5-Acetic Acid Derivatives
The cytotoxic activity of the synthesized compounds was determined using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability. The results are presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: IC50 Values of 2-Arylbenzoxazole-5-Acetic Acid Derivatives against Cancer Cell Lines [1][2]
| Compound | R Group (at position 2) | IC50 (µM) - MCF-7 (Breast Cancer) | IC50 (µM) - HCT-116 (Colon Cancer) |
| 5 | 3-Benzyloxyphenyl | 1.5 | >100 |
| 6 | 4-Benzyloxyphenyl | 25 | >100 |
| 10 | 4-Methoxyphenyl | 9.1 | >100 |
| 11 | 3,4-Dimethoxyphenyl | 15.2 | 80 |
| Doxorubicin (Standard) | - | 0.8 | 1.2 |
Data extracted from Jilania, et al. (2021). The study notes that the presence of an acetic acid group at position 5 of the benzoxazole nucleus enhances cytotoxic activity.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. The following protocol for the MTT cytotoxicity assay is based on the procedures described by Jilania, et al. (2021).[1]
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50) in cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (2-arylbenzoxazole-5-acetic acid derivatives)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various compound concentrations is added to the respective wells. A control group receiving only the vehicle (e.g., DMSO at the highest concentration used) is also included.
-
Incubation: The plates are incubated with the compounds for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value for each compound is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates the workflow of the MTT assay used to determine the cytotoxicity of the 2-arylbenzoxazole-5-acetic acid derivatives.
References
Reproducibility of Published Synthesis Methods for 2-(Benzo[d]oxazol-5-yl)acetic acid: A Comparative Guide
For researchers and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two published methods for the synthesis of 2-(Benzo[d]oxazol-5-yl)acetic acid, a crucial building block in the development of various therapeutic agents. The following sections detail the experimental protocols, present a quantitative comparison of the methods, and visualize the synthetic pathways.
Comparison of Synthetic Methods
Two primary synthetic routes for this compound are outlined below: Method 1, an oxidative cyclization approach, and Method 2, a direct condensation method. The choice between these methods may depend on factors such as available starting materials, desired purity, and scalability.
| Parameter | Method 1: Oxidative Cyclization | Method 2: Condensation with Formic Acid |
| Starting Material | Methyl 4-hydroxyphenylacetate | 3-Amino-4-hydroxyphenylacetic acid |
| Key Steps | 1. Esterification2. Nitration3. Reduction4. Oxidative Cyclization5. Hydrolysis | 1. Condensation |
| Reagents | Thionyl chloride, Nitric acid, Sulfuric acid, Sodium dithionite, Formaldehyde, Lead (IV) acetate, Sodium hydroxide | Formic acid, 2-ethoxyethanol, Hydrochloric acid |
| Overall Yield | ~40-50% (Estimated) | Not explicitly reported |
| Purity | High purity achievable after purification | Requires purification |
| Reaction Time | Multi-day synthesis | ~4 hours |
| Safety Considerations | Use of strong acids, lead tetraacetate (toxic), and handling of formaldehyde. | Use of strong acid and high temperature. |
Experimental Protocols
Method 1: Oxidative Cyclization
This method involves a multi-step synthesis starting from methyl 4-hydroxyphenylacetate.
Step 1a: Synthesis of Methyl 4-hydroxyphenylacetate
A mixture of 4-hydroxyphenylacetic acid (1 equivalent) in methanol (excess) is treated with thionyl chloride (0.5 equivalents) and refluxed for 3 hours. After cooling, the mixture is diluted with ethyl acetate and washed with aqueous sodium carbonate solution and water. The organic layer is dried and concentrated to yield methyl 4-hydroxyphenylacetate.[1]
Step 1b: Synthesis of Methyl 3-amino-4-hydroxyphenylacetate
Methyl 4-hydroxyphenylacetate is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield methyl 4-hydroxy-3-nitrophenylacetate. This intermediate is then reduced to methyl 3-amino-4-hydroxyphenylacetate using a reducing agent such as sodium dithionite.
Step 1c: Oxidative Cyclization and Hydrolysis
To a solution of methyl 3-amino-4-hydroxyphenylacetate (1 equivalent) and formaldehyde (1.1 equivalents) in a suitable solvent such as ethanol, lead (IV) acetate (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for several hours. Following the cyclization, an aqueous solution of sodium hydroxide is added, and the mixture is stirred to facilitate the hydrolysis of the methyl ester. The reaction is then acidified to precipitate the crude this compound, which is collected by filtration and purified by recrystallization.[2][3]
Method 2: Condensation with Formic Acid
This method provides a more direct route to the target molecule from 3-amino-4-hydroxyphenylacetic acid.
A mixture of 3-amino-4-hydroxyphenylacetic acid (1 equivalent) and formic acid (excess) in 2-ethoxyethanol is heated at reflux (approximately 135 °C) for 2 hours. The reaction mixture is then cooled and treated with hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization.
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations involved in each synthetic method.
Caption: Synthetic workflow for Method 1: Oxidative Cyclization.
Caption: Synthetic workflow for Method 2: Condensation with Formic Acid.
References
Safety Operating Guide
Proper Disposal of 2-(Benzo[d]oxazol-5-yl)acetic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(Benzo[d]oxazol-5-yl)acetic acid.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant safety measures are in place. Personal protective equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Protective Clothing | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | Minimizes inhalation of the compound. |
Always handle the compound in a well-ventilated area, such as a fume hood, to minimize exposure. Avoid generating dust. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as chemical waste and transfer it to a licensed waste disposal company. Do not discharge the compound into drains or the environment.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification: Clearly label this compound waste with its full chemical name and any relevant hazard symbols.
-
Container Selection: Use a dedicated, sealable, and chemically compatible container for the solid waste. Ensure the container is in good condition and free from contamination.
-
Waste Collection:
-
Carefully sweep up any solid this compound using appropriate tools (e.g., a brush and dustpan).
-
Place the collected material directly into the designated waste container.
-
For any residual compound on equipment or surfaces, wipe with a suitable solvent (e.g., ethanol or acetone) and dispose of the contaminated wipes in the same waste container.
-
-
Container Sealing and Storage:
-
Securely seal the waste container to prevent any leakage.
-
Store the sealed container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: For small spills, carefully sweep up the solid material and place it in a designated waste container. Avoid actions that could generate dust.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and absorbent materials. Dispose of all contaminated materials in the hazardous waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
IV. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant laboratory environment.
References
Essential Safety and Operational Guide for Handling 2-(Benzo[d]oxazol-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(Benzo[d]oxazol-5-yl)acetic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes and airborne particles.[4][5][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[5][7] Gloves should be inspected before use and disposed of properly after handling the compound.[8][9] |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A full-length, long-sleeved lab coat is the minimum requirement.[10][11] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7] |
| Respiratory Protection | N95 Respirator or higher | Recommended, especially when handling the powder outside of a fume hood, to prevent inhalation of dust particles.[4][10] |
| Foot Protection | Closed-toe shoes | Required to protect against spills.[5][10] |
II. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Weighing:
-
Hazard Assessment: Before beginning work, review the potential hazards. Although specific toxicity data for this compound is limited, treat it as a hazardous substance.
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][12]
-
Weighing:
B. Dissolving and Solution Handling:
-
Solvent Addition: When preparing solutions, slowly add the solvent to the solid to avoid splashing.
-
Containment: Work over a disposable bench cover to easily manage any spills.[1]
-
Labeling: Clearly label all containers with the chemical name, concentration, and date.[5][11]
C. Post-Handling:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5][11]
III. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container.[3][9] |
| Contaminated Materials (gloves, weigh boats, etc.) | Place in a sealed bag and dispose of as hazardous waste.[11] |
| Liquid Waste (solutions) | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain.[3][11] |
Disposal Method: All waste must be disposed of through a licensed chemical waste management company.[13] Ensure that all local, state, and federal regulations are followed.
IV. Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.[14] |
| Spill | For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services. Ensure adequate ventilation.[3] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. fishersci.com [fishersci.com]
- 4. realsafety.org [realsafety.org]
- 5. gz-supplies.com [gz-supplies.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. cdc.gov [cdc.gov]
- 12. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
